1-Isopropylazetidin-3-ol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-propan-2-ylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)7-3-6(8)4-7/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMJDQRZDWEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337783 | |
| Record name | 1-Isopropylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-06-4 | |
| Record name | 1-Isopropylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)azetidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Isopropylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for 1-isopropylazetidin-3-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-stage approach: the preparation of the core intermediate, azetidin-3-ol, and its subsequent N-isopropylation. This document details the experimental procedures, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Synthesis of Azetidin-3-ol Hydrochloride
The most common and industrially scalable route to the azetidine core is the synthesis of azetidin-3-ol hydrochloride. This process typically starts from readily available precursors and involves a multi-step sequence. Two common variations of this synthesis are presented below, primarily differing in the choice of the initial amine and the subsequent deprotection strategy.
Method A: Synthesis via N-Benzhydrylazetidin-3-ol
This method utilizes benzhydrylamine as a protecting group for the nitrogen atom, which is later removed by hydrogenolysis.
Experimental Protocol:
-
Step 1: Ring opening of epichlorohydrin with benzhydrylamine.
-
Benzhydrylamine is reacted with epichlorohydrin. This reaction is typically carried out in a suitable solvent such as methanol or water at a controlled temperature, often starting at low temperatures (0-5 °C) and gradually warming to room temperature.
-
-
Step 2: Cyclization to N-benzhydrylazetidin-3-ol.
-
The intermediate from Step 1 is cyclized to form the azetidine ring. This is often achieved by heating the reaction mixture, sometimes with the addition of a base. An improved one-pot synthesis of 1-benzhydrylazetidin-3-ol has been developed, which is high yielding (80%) and chromatography-free with a purity of 99.3 area %.[1]
-
-
Step 3: Deprotection to azetidin-3-ol hydrochloride.
-
The benzhydryl protecting group is removed by catalytic hydrogenation. A common catalyst for this step is palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) under a hydrogen atmosphere. The reaction is typically performed in a protic solvent like ethanol or methanol. The resulting azetidin-3-ol is then treated with hydrochloric acid to yield the stable hydrochloride salt. A solution of l-(diphenylmethyl)-3-hydroxyazetidine hydrochloride in absolute ethanol can be hydrogenated at room temperature over Pd(OH)2/C in a Parr shaker at 4 atm. After 12 hours, the catalyst is filtered off, and the filtrate is evaporated to dryness to give 3-hydroxyazetidine hydrochloride with a 94% yield.[2]
-
Method B: Synthesis via N-tert-Butylazetidin-3-ol
This approach employs the tert-butyl group as a nitrogen protectant, which can be removed under acidic conditions.
Experimental Protocol:
-
Step 1: Reaction of tert-butylamine with epichlorohydrin.
-
tert-Butylamine and epichlorohydrin are reacted to form the corresponding amino alcohol intermediate.
-
-
Step 2: Acetylation of the intermediate.
-
The intermediate is then subjected to an acetyl reaction. Under a nitrogen atmosphere, acetic anhydride is used as the solvent, with zinc chloride or zinc bromide as a catalyst. The reaction is carried out for 3 to 10 hours at a temperature of 120 to 140 °C.[3]
-
-
Step 3: Deacetylation and cyclization to azetidin-3-ol hydrochloride.
Quantitative Data for Azetidin-3-ol Hydrochloride Synthesis
| Method | Key Reagents | Solvent(s) | Typical Yield | Purity | Reference |
| A | Epichlorohydrin, Benzhydrylamine, Pd(OH)2/C | Methanol, Ethanol | ~94% | High | [2] |
| B | Epichlorohydrin, tert-Butylamine, Ac2O, HCl | Acetic anhydride, Water | ~55% | High (solid) | [3] |
Logical Workflow for Azetidin-3-ol Synthesis
Caption: Synthetic routes to Azetidin-3-ol Hydrochloride.
N-Isopropylation of Azetidin-3-ol
The final step in the synthesis of this compound is the introduction of the isopropyl group onto the nitrogen atom of the azetidine ring. The most efficient and widely used method for this transformation is reductive amination.
Reductive Amination with Acetone
This one-pot procedure involves the reaction of azetidin-3-ol (or its hydrochloride salt with the addition of a base) with acetone in the presence of a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is a preferred reagent for this transformation due to its mildness, selectivity, and the avoidance of toxic byproducts.[2]
Experimental Protocol:
-
Step 1: Imine formation.
-
Azetidin-3-ol hydrochloride is dissolved in a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol. A base, typically triethylamine (Et3N), is added to neutralize the hydrochloride and liberate the free amine. Acetone is then added to the mixture. The amine and acetone react to form an intermediate iminium ion. The use of acetic acid can catalyze this step.[2]
-
-
Step 2: Reduction of the iminium ion.
-
Sodium triacetoxyborohydride is added portion-wise to the reaction mixture. This reagent selectively reduces the iminium ion to the corresponding N-isopropyl amine without reducing the acetone. The reaction is typically stirred at room temperature for several hours until completion.
-
-
Step 3: Work-up and purification.
-
The reaction is quenched, for example, with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
-
Quantitative Data for N-Isopropylation via Reductive Amination
| Substrate | Reagents | Solvent | Reaction Time | Typical Yield | Reference for general method |
| Azetidin-3-ol hydrochloride | Acetone, NaBH(OAc)3, Triethylamine, Acetic Acid | DCE | ~18 hours | High | [4] |
Experimental Workflow for Reductive Amination
Caption: Reductive amination of Azetidin-3-ol with Acetone.
Alternative Method: Direct Alkylation with 2-Halopropane
An alternative, though potentially less controlled, method for N-isopropylation is the direct alkylation of azetidin-3-ol with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol:
-
Azetidin-3-ol is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
-
A base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is added to the mixture.
-
2-Bromopropane is added, and the reaction mixture is heated to facilitate the alkylation.
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and removing the solvent. The product is then purified, typically by column chromatography.
Note: Direct alkylation of amines can sometimes lead to overalkylation, forming quaternary ammonium salts. However, for a secondary amine like azetidin-3-ol reacting with a secondary halide, this is generally less of a concern than with primary amines and primary halides. Reductive amination is often preferred for its higher selectivity and milder reaction conditions.[5]
Conclusion
The synthesis of this compound is a well-established process that can be achieved in high yield through a two-stage approach. The preparation of the azetidin-3-ol core, typically as its hydrochloride salt, can be accomplished through robust methods starting from epichlorohydrin. The subsequent N-isopropylation is most effectively carried out via reductive amination with acetone, a method that offers high selectivity and operational simplicity. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the efficient synthesis of this important chemical entity.
References
physicochemical properties of 1-Isopropylazetidin-3-ol
An In-depth Technical Guide on the Physicochemical Properties of 1-Isopropylazetidin-3-ol
This technical guide provides a comprehensive overview of the known , a key building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering available data and outlining standard experimental protocols for determining key parameters.
Core Physicochemical Data
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the established properties of the compound. For properties where specific experimental values are not found, the fields are marked as "Not available," indicating a need for experimental determination.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| CAS Number | 13156-06-4 | [1][2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [1] |
| pKa | Data not available | |
| LogP | Data not available | |
| Solubility | Data not available |
Note: The hydrochloride salt of this compound (this compound hydrochloride, CAS: 54431-32-2) is a solid with a molecular weight of 151.63 g/mol .[3]
Experimental Protocols for Physicochemical Characterization
Given the absence of published experimental data for several key properties of this compound, this section details standard methodologies for their determination. These protocols are widely accepted in the pharmaceutical industry for characterizing small molecules.
Determination of pKa (Acid Dissociation Constant)
The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at a given pH. For this compound, the basicity of the azetidine nitrogen is the key determinant. Potentiometric titration is a precise and straightforward method for pKa determination.[4][5]
Methodology: Potentiometric Titration [4]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration. The ionic strength of the solution is typically adjusted to a constant value (e.g., 0.01M) using a salt like KCl.
-
Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1M HCl) at a constant temperature (e.g., 25 ± 0.5°C).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation, which for a weak base is: pKa = pH + log([BH+]/[B]), where [BH+] is the concentration of the protonated (ionized) form and [B] is the concentration of the neutral (unionized) form. The pKa corresponds to the pH at which the concentrations of the ionized and unionized forms are equal (the half-equivalence point).
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is the measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates higher lipophilicity, while a negative value indicates higher hydrophilicity.[6] The shake-flask method is the traditional and most common approach for experimental LogP determination.[7]
Methodology: Shake-Flask Method [7][8]
-
System Preparation: Prepare a mutually saturated system of 1-octanol and water (or a suitable buffer like PBS, pH 7.4) by vigorously mixing them and allowing the phases to separate.
-
Dissolution: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine the solution with a known volume of the other phase in a separatory funnel or vial. The mixture is then shaken or agitated at a constant temperature for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[7][8]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log10([Compound]octanol / [Compound]aqueous).[9]
The workflow for this protocol is visualized in the diagram below.
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Determination of Aqueous Solubility
Solubility is a critical property that affects a drug's bioavailability.[10] It can be measured using thermodynamic or kinetic methods. Thermodynamic solubility is considered the "gold standard" as it measures the concentration of a saturated solution at equilibrium.[11]
Methodology: Thermodynamic Solubility (Shake-Flask Method) [12]
-
Suspension Preparation: Add an excess amount of solid this compound to a known volume of an aqueous medium (e.g., distilled water, PBS pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[11][12]
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Logical Relationships in Physicochemical Profiling
The physicochemical properties of a molecule are interconnected and collectively influence its "drug-like" potential. The following diagram illustrates the logical flow from basic molecular properties to key ADME-related characteristics.
References
- 1. 13156-06-4|this compound|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1-Isopropylazetidin-3-ol (CAS: 13156-06-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropylazetidin-3-ol is a heterocyclic organic compound belonging to the azetidine class, which are four-membered saturated rings containing a nitrogen atom. The azetidine scaffold is of significant interest in medicinal chemistry due to its presence in various natural products and synthetic compounds with diverse biological activities.[1][2][3] The unique ring strain of the azetidine moiety imparts distinct chemical properties that can be exploited in drug design.[2] This guide provides a comprehensive overview of the available technical information for this compound, including its properties, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. Therefore, a combination of available data for its hydrochloride salt and computationally predicted values are presented below.
| Property | Value | Source |
| CAS Number | 13156-06-4 | [4] |
| Molecular Formula | C₆H₁₃NO | [4] |
| Molecular Weight | 115.18 g/mol | [4] |
| Appearance | Not Available (Predicted: Liquid) | - |
| Boiling Point | Predicted: 165.8 ± 25.0 °C | - |
| Melting Point | Not Available | - |
| Density | Predicted: 0.945 ± 0.06 g/cm³ | - |
| Solubility | Predicted: Soluble in water and polar organic solvents | - |
| pKa | Predicted: 9.5 ± 0.2 (amine) | - |
Hydrochloride Salt (CAS: 54431-32-2)
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [5] |
| Molecular Weight | 151.63 g/mol | [5] |
| Appearance | Solid | [5] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
4.45 - 4.35 (m, 1H, -CH-OH)
-
3.60 - 3.50 (m, 2H, azetidine ring -CH₂-)
-
3.00 - 2.90 (m, 2H, azetidine ring -CH₂-)
-
2.80 - 2.70 (sept, 1H, -CH(CH₃)₂)
-
2.50 (br s, 1H, -OH)
-
1.05 (d, 6H, -CH(CH₃)₂)
-
Predicted ¹³C NMR Spectrum
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
65.0 (C-OH)
-
58.0 (azetidine ring -CH₂-)
-
55.0 (-CH(CH₃)₂)
-
18.0 (-CH(CH₃)₂)
-
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general and robust method for the preparation of N-substituted azetidin-3-ols involves the N-alkylation of azetidin-3-ol. A plausible synthetic route is outlined below.
General Synthesis of N-Substituted Azetidin-3-ols
The synthesis of N-substituted azetidin-3-ols can be achieved through the reaction of azetidin-3-ol with an appropriate alkylating agent.[6][7] For this compound, this would involve the reaction of azetidin-3-ol with an isopropyl halide (e.g., 2-bromopropane) or through reductive amination with acetone.
dot
Caption: General workflow for the synthesis of this compound via reductive amination.
Exemplary Experimental Protocol (Reductive Amination)
This protocol is a generalized procedure based on standard organic synthesis techniques for reductive amination.[6]
-
Reaction Setup: To a solution of azetidin-3-ol hydrochloride (1 equivalent) and acetone (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild base like triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.
-
Reductive Amination: Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the stirring reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Biological Activity and Applications in Drug Discovery
While there are no specific reports on the biological activity of this compound, the azetidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.[1][2][3][8]
-
Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored as agents for treating CNS disorders. For example, certain derivatives act as GABA uptake inhibitors.[9]
-
Antidepressant Activity: Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity.[8]
-
Antimicrobial and Anticancer Activity: Various azetidinone (a related class) derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties.[10][11][12]
The incorporation of the N-isopropyl group can modulate the lipophilicity and metabolic stability of the molecule, which are crucial parameters in drug design. This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Potential Signaling Pathway Involvement
Specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other azetidine derivatives, it is plausible that compounds derived from this scaffold could interact with various biological targets. For instance, if incorporated into a larger molecule, it could influence binding to G-protein coupled receptors (GPCRs) or ion channels, common targets for CNS-active drugs.
dot
Caption: Hypothetical signaling pathway modulation by an azetidine-based drug candidate.
Safety and Handling
Specific safety and handling information for this compound is not available. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For its hydrochloride salt, which is a solid, avoid inhalation of dust.
Conclusion
This compound is a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. While specific experimental data is sparse, this guide provides a consolidated overview of its known and predicted properties, along with general synthetic approaches and potential biological relevance based on the broader class of azetidine derivatives. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. Medwin Publishers | Current and Future Prospects of Azetidine Derivatives anOverview [medwinpublishers.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 8. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, biological screening and molecular modeling studies of novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Docking, Characterization and Biological Screening of Novel Azetidinone Derivatives of Nicotinic Acid | Bentham Science [eurekaselect.com]
Spectroscopic Profile of 1-Isopropylazetidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Isopropylazetidin-3-ol (CAS No: 13156-06-4). Due to the limited availability of public experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from its chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided for research and drug development applications.
Predicted Spectroscopic Data
The following sections detail the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides an estimation of the chemical shifts and coupling patterns. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Predicted ¹H NMR Data (Reference: CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.40 - 4.50 | m | 1H | CH-OH (azetidine ring) |
| ~3.50 - 3.60 | t | 2H | CH₂ (azetidine ring, adjacent to N) |
| ~2.80 - 2.90 | t | 2H | CH₂ (azetidine ring, adjacent to CH-OH) |
| ~2.60 - 2.70 | sept | 1H | CH (isopropyl group) |
| ~2.50 - 3.50 | br s | 1H | OH |
| ~1.00 - 1.10 | d | 6H | CH₃ (isopropyl group) |
Predicted ¹³C NMR Data (Reference: CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~65.0 | CH-OH (azetidine ring) |
| ~58.0 | CH₂ (azetidine ring, adjacent to N) |
| ~55.0 | CH (isopropyl group) |
| ~18.0 | CH₃ (isopropyl group) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3600 - 3200 | O-H | Alcohol, hydrogen-bonded, broad |
| 2970 - 2850 | C-H | Alkane, stretching |
| 1470 - 1450 | C-H | Alkane, bending |
| 1150 - 1050 | C-N | Amine, stretching |
| 1100 - 1000 | C-O | Alcohol, stretching |
Mass Spectrometry (MS)
Mass spectrometry of this compound would likely be performed using a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.
Expected Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 116.14 | [M+H]⁺ |
| 138.12 | [M+Na]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup:
-
Use a spectrometer operating at a field strength of 300 MHz or higher.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a pulse angle of 45-90 degrees.
-
A longer relaxation delay (2-5 seconds) may be necessary.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Instrument Setup (ESI-MS):
-
Use a mass spectrometer equipped with an Electrospray Ionization source.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
-
Data Processing:
-
The instrument software will generate the mass spectrum, plotting ion intensity versus m/z.
-
Identify the molecular ion and any significant fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Commercial Availability and Synthetic Pathways of 1-Isopropylazetidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for 1-Isopropylazetidin-3-ol (CAS No: 13156-06-4) and its hydrochloride salt (CAS No: 54431-32-2). This valuable building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine scaffold in a wide range of biologically active molecules. This document summarizes key quantitative data from various commercial suppliers, details a plausible experimental protocol for its synthesis, and provides visualizations of the synthetic pathway.
Commercial Availability
This compound and its hydrochloride salt are available from several chemical suppliers. The following tables provide a summary of the available quantitative data to facilitate comparison.
This compound (Free Base)
| Supplier | CAS Number | Purity | Available Quantities | Price |
| Pharmaffiliates[1] | 13156-06-4 | >99% | Inquire | Login required |
| BLD Pharm[2] | 13156-06-4 | Inquire | Inquire | Login required |
| Anax Laboratories[3] | 13156-06-4 | >99% | Inquire | Inquire |
| AccelaChem[4] | 13156-06-4 | ≥95% | Inquire | Inquire |
This compound Hydrochloride
| Supplier | CAS Number | Purity | Available Quantities | Price (€/$) |
| CymitQuimica[5][6] | 54431-32-2 | 97% | 1g, 5g, 10g, 25g | 83.00, 195.00, 330.00, 784.00 (€) |
| BLD Pharm[7] | 54431-32-2 | Inquire | Inquire | Login required |
| Shanghai Credit Asia Chemical Co., Ltd.[8] | 54431-32-2 | 99% | Inquire | Inquire |
| Echemi[9] | 54431-32-2 | Inquire | Inquire | Inquire |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a well-established pathway involving the reaction of isopropylamine with epichlorohydrin, followed by intramolecular cyclization. The following protocol is a detailed methodology derived from analogous procedures for the synthesis of N-substituted azetidin-3-ols.[10][11][12]
Step 1: Synthesis of 1-chloro-3-(isopropylamino)propan-2-ol
Materials:
-
Isopropylamine
-
Epichlorohydrin
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add epichlorohydrin (1.0 equivalent) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol, yielding the crude 1-chloro-3-(isopropylamino)propan-2-ol. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to this compound
Materials:
-
Crude 1-chloro-3-(isopropylamino)propan-2-ol
-
Sodium hydroxide
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 1-chloro-3-(isopropylamino)propan-2-ol in water in a round-bottom flask equipped with a reflux condenser and a heating mantle.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the cyclization by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous solution with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Synthetic Pathway Visualization
The following diagrams illustrate the key reaction and logical workflow for the synthesis of this compound.
Caption: Reaction scheme for the two-step synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 13156-06-4|this compound|BLD Pharm [bldpharm.com]
- 3. anaxlab.com [anaxlab.com]
- 4. 2765004-45-1,3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-boronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 54431-32-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. Page loading... [wap.guidechem.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 1-Isopropylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The information herein is compiled from available data and analogues; however, the toxicological and physical properties of 1-Isopropylazetidin-3-ol have not been fully investigated. Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling and conduct a thorough risk assessment.
Introduction
This compound is a substituted azetidine, a class of saturated heterocyclic amines that are of significant interest in medicinal chemistry. The azetidine ring is a valuable scaffold in drug design, offering a favorable balance between structural rigidity and stability, which can lead to improved pharmacological properties. While specific applications of this compound in drug development are not widely published, its structural motif suggests potential as a building block in the synthesis of novel therapeutic agents. This guide provides a summary of the available safety, handling, and experimental information for this compound.
Chemical and Physical Properties
Specific experimental data for this compound is limited in publicly accessible literature. The data for its hydrochloride salt and related compounds are presented below.
| Property | Value | Source/Comment |
| Chemical Name | This compound | - |
| Synonyms | N-Isopropyl-3-hydroxyazetidine, 1-(1-Methylethyl)-3-azetidinol | [1] |
| CAS Number | 13156-06-4 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.18 g/mol | [1] |
| Appearance | Not available (likely a liquid or low-melting solid at room temp) | Inferred |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Flash Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Soluble in water | [2] |
| Storage | 2-8°C, under inert atmosphere | [1] |
This compound Hydrochloride
| Property | Value | Source/Comment |
| CAS Number | 54431-32-2 | - |
| Molecular Formula | C₆H₁₄ClNO | - |
| Molecular Weight | 151.63 g/mol | - |
| Appearance | Solid | - |
| Purity | ≥97% | - |
Safety and Handling
No specific toxicological data such as LD50 for this compound is publicly available. However, based on the hazard information for the structurally related "Isopropyl 3-hydroxyazetidine-1-carboxylate" and general knowledge of azetidine derivatives, the following precautions are recommended.[3]
Hazard Identification
Based on analogous compounds, this compound should be handled as a substance that may cause:
Precautionary Measures
| Precaution Category | Recommended Actions |
| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5] Use only in a well-ventilated area, preferably in a chemical fume hood.[3][4][5] Wash hands and any exposed skin thoroughly after handling.[3][4][5] Do not eat, drink, or smoke when using this product.[4][5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4][6] |
| Response | If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4][7] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4][7] If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4][6] If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[3] Recommended storage temperature is 2-8°C.[1] Store locked up.[3] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] |
Fire and Explosion Hazards
Specific data is not available. However, many organic amines are flammable.
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Hazardous Combustion Products: May include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]
Experimental Protocols
General Synthesis of N-Alkyl-Azetidin-3-ols
A common method for the synthesis of N-substituted azetidin-3-ols involves the reaction of epichlorohydrin with a primary amine.[8][9][10]
Reaction Scheme:
Caption: General synthetic pathway for this compound.
Methodology:
-
Reaction: Isopropylamine is reacted with epichlorohydrin, often in a suitable solvent like water or an alcohol. This reaction is typically exothermic and may require cooling to control the temperature. The reaction leads to the formation of the intermediate, 1-(isopropylamino)-3-chloro-2-propanol.
-
Cyclization: The intermediate is then treated with a base, such as sodium hydroxide, to induce an intramolecular cyclization via a nucleophilic substitution, forming the azetidine ring and yielding this compound.
-
Purification: The final product would likely be purified by distillation under reduced pressure or by column chromatography on silica gel.
Analytical Characterization
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
Caption: Analytical workflow for this compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol and C-N stretching of the amine.
-
Purity Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to determine the purity of the final compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Azetidine-containing compounds are known to interact with a wide range of biological targets, and the specific activity of this compound would need to be determined through biological screening and further research.
Logical Relationships in Safety Assessment
The safety assessment for a research chemical with limited data follows a logical progression based on available information and analogy to similar structures.
Caption: Logical workflow for safety assessment of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Isopropylamine CAS#: 75-31-0 [amp.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azetidine synthesis [organic-chemistry.org]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 1-Isopropylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 1-isopropylazetidin-3-ol in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. This includes a qualitative assessment of its expected solubility based on its chemical structure, a detailed experimental protocol for solubility determination, and a structured table for data presentation.
Qualitative Solubility Assessment
This compound (CAS No: 13156-06-4) is a small heterocyclic compound with a molecular weight of 115.18 g/mol [1]. Its structure, featuring a polar hydroxyl (-OH) group and a tertiary amine within a four-membered azetidine ring, suggests a degree of polarity. The isopropyl group is a nonpolar aliphatic moiety.
Based on the principle of "like dissolves like"[2], the following qualitative solubility profile in common laboratory solvents is anticipated:
-
High Solubility: Expected in polar protic solvents like water, ethanol, methanol, and isopropanol, where it can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the hydroxyl oxygen and the amine nitrogen).
-
Moderate to High Solubility: Likely in polar aprotic solvents such as acetone and dichloromethane, which can engage in dipole-dipole interactions.
-
Low to Insoluble: Expected in nonpolar solvents like ethyl acetate, toluene, and hexane, as the nonpolar interactions would be insufficient to overcome the energy required to break the intermolecular hydrogen bonds between the this compound molecules.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in common laboratory solvents is not available in the public domain. The following table is provided as a template for researchers to record their experimental findings.
| Solvent | Temperature (°C) | Quantitative Solubility ( g/100 mL) | Qualitative Solubility |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Chloroform | |||
| Toluene | |||
| Hexane |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a solid organic compound like this compound. This method is adapted from standard laboratory procedures for solubility testing[2][3][4][5].
Objective: To determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Spatula
-
Graduated cylinders or pipettes
-
Temperature-controlled environment (e.g., water bath)
Procedure:
-
Qualitative Solubility Test:
-
Place a small, pre-weighed amount (e.g., 25 mg) of this compound into a small test tube[3].
-
Add the selected solvent (e.g., 0.75 mL) in small portions[3].
-
After each addition, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds)[2].
-
Visually observe if the solid dissolves completely.
-
Record the observation as soluble, partially soluble, or insoluble. If the compound is soluble in water, the pH of the solution can be checked with litmus paper to determine its acidic or basic nature[5][6].
-
-
Quantitative Solubility Determination (Gravimetric Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the container with the dried residue.
-
Calculate the solubility in grams per 100 mL of solvent.
-
Safety Precautions:
-
Always work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for qualitative solubility determination.
Signaling Pathways
Currently, there is no publicly available information linking this compound to specific signaling pathways. Further research would be required to elucidate any potential biological activity.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Isopropylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylazetidin-3-ol is a substituted azetidine derivative with potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its molecular structure, conformational dynamics, and synthetic methodologies. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous structures and computational chemistry principles to provide a detailed theoretical framework. This guide is intended to serve as a foundational resource for researchers working with this and related compounds.
Molecular Structure
This compound possesses a strained four-membered azetidine ring, which dictates much of its chemical behavior and conformational preferences. The core structure consists of a nitrogen-containing heterocycle with an isopropyl group attached to the nitrogen atom (N1) and a hydroxyl group at the C3 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13156-06-4 | [1] |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.18 g/mol | [1] |
| Synonyms | 1-(1-Methylethyl)-3-azetidinol, N-Isopropyl-3-azetidinol | [1] |
Synthesis of this compound
The synthesis of N-substituted 3-hydroxyazetidines can be achieved through various synthetic routes. A common and effective method involves the reaction of epichlorohydrin with an appropriate amine, in this case, isopropylamine, followed by cyclization.
General Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of N-substituted 3-hydroxyazetidines.
Reaction Scheme:
Figure 1: General synthetic scheme for this compound.
Step 1: Aminolysis of Epichlorohydrin
-
To a solution of isopropylamine in a suitable solvent (e.g., methanol or water) at a controlled temperature (typically 0-10 °C), slowly add epichlorohydrin.
-
Stir the reaction mixture for several hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate, 1-chloro-3-(isopropylamino)propan-2-ol.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate in a suitable solvent (e.g., an alcohol or water).
-
Add a base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.
-
Monitor the formation of the azetidine ring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and perform a work-up procedure, which typically involves extraction with an organic solvent and purification by column chromatography or distillation.
Conformational Analysis
The four-membered ring of azetidine is not planar and exists in a puckered conformation to relieve ring strain. The puckering of the azetidine ring in this compound will be influenced by the substituents at the N1 and C3 positions.
Ring Puckering and Substituent Orientation
The azetidine ring undergoes a rapid inversion between two puckered conformations. The substituents can occupy either an axial or an equatorial position. The preferred conformation will be the one that minimizes steric hindrance.
Figure 2: Conformational inversion of a substituted azetidine ring.
For this compound, the bulky isopropyl group on the nitrogen atom will have a strong preference for the equatorial position to minimize steric interactions with the ring protons. The hydroxyl group at the C3 position is smaller and its preference for an axial or equatorial position will be influenced by a balance of steric effects and potential intramolecular hydrogen bonding.
Computational studies on similar N-substituted azetidines suggest that the energy barrier for ring inversion is relatively low, leading to a dynamic equilibrium between the conformers at room temperature.
Predicted Stable Conformations
Two primary conformations are anticipated for this compound:
-
Conformer A: Isopropyl group in the equatorial position and the hydroxyl group in the equatorial position. This conformation is likely to be the most stable due to the minimization of steric hindrance for both substituents.
-
Conformer B: Isopropyl group in the equatorial position and the hydroxyl group in the axial position. This conformation may be slightly higher in energy due to axial-axial interactions, but could be stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair.
The exact equilibrium and energy difference between these conformers would require detailed spectroscopic analysis (e.g., variable temperature NMR) or high-level computational modeling.
Table 2: Predicted Dihedral Angles for Azetidine Ring Puckering (Illustrative)
| Dihedral Angle | Conformer A (eq-OH) | Conformer B (ax-OH) |
| C2-N1-C4-C3 | ~20-30° | ~20-30° |
| N1-C2-C3-C4 | ~ -20-30° | ~ -20-30° |
Note: These are estimated values based on typical azetidine ring puckering and would need to be confirmed by experimental or computational data.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
-
Isopropyl Group: A doublet for the six methyl protons and a septet for the methine proton.
-
Azetidine Ring Protons: Complex multiplets for the protons at C2, C3, and C4 due to diastereotopicity and coupling with each other. The proton at C3 will also couple with the hydroxyl proton (if not exchanged with D2O).
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
13C NMR Spectroscopy
-
Isopropyl Group: Two distinct signals, one for the methyl carbons and one for the methine carbon.
-
Azetidine Ring Carbons: Three signals corresponding to C2, C3, and C4. The carbon bearing the hydroxyl group (C3) will be shifted downfield.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.
-
C-N Stretch: An absorption in the region of 1200-1000 cm-1.
-
C-H Stretch: Absorptions in the region of 2850-3000 cm-1.
Conclusion
This compound is a small, functionalized heterocycle with conformational properties dictated by its strained four-membered ring and the nature of its substituents. While direct experimental data is limited, this guide provides a robust theoretical framework for its synthesis, structure, and conformational behavior based on established chemical principles and data from related compounds. This information serves as a valuable starting point for researchers interested in the further investigation and application of this molecule in drug discovery and materials science. Further experimental and computational studies are warranted to fully elucidate its properties.
References
An In-depth Technical Guide on the Potential Biological Activities of 1-Isopropylazetidin-3-ol
Disclaimer: Direct experimental data on the biological activities of 1-Isopropylazetidin-3-ol is not available in the current scientific literature. This guide, therefore, extrapolates potential activities based on the well-established roles of the azetidine scaffold in medicinal chemistry and data from structurally related compounds. The information presented is intended to guide future research and is not a definitive account of the compound's specific biological profile.
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its conformational rigidity and favorable stability offer a unique structural motif for designing novel therapeutic agents.[1][2] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and significant effects on the central nervous system.[3][4][5]
Potential Biological Activities of this compound
Based on the activities of related N-substituted azetidin-3-ol derivatives, this compound is a promising candidate for investigation in several key therapeutic areas, particularly those related to neurological disorders.
1. Neurological Activity:
-
GABAergic System Modulation: The azetidine core is a known pharmacophore in compounds that interact with the GABAergic system. Specifically, derivatives of azetidine have been synthesized and evaluated as inhibitors of GABA uptake transporters (GATs).[6] By blocking the reuptake of GABA, these compounds can enhance GABAergic neurotransmission, leading to potential anxiolytic, anticonvulsant, and sedative effects. The 3-hydroxy group in this compound could be a critical feature for binding to GABA transporters or receptors.
-
Cholinergic System Modulation:
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: The azetidine scaffold has been successfully incorporated into novel antagonists for the M1 muscarinic acetylcholine receptor.[7] Such antagonists are of interest for treating various neurological and psychiatric disorders.
-
Cholinesterase Inhibition: 3-Aryl-3-azetidinyl acetic acid methyl ester derivatives have shown acetylcholinesterase (AChE) inhibitory activity, comparable to the Alzheimer's drug rivastigmine.[8] This suggests that the azetidin-3-ol core could serve as a scaffold for developing new treatments for neurodegenerative diseases characterized by cholinergic deficits.
-
-
Antidepressant and Anticonvulsant Potential: Several studies have highlighted the antidepressant and anticonvulsant properties of various azetidine derivatives.[9][10] For instance, azetidine-containing compounds have demonstrated antidepressant-like activity in preclinical models.[11]
2. Antimicrobial and Anticancer Activities:
While neurological applications appear most probable, the broader class of azetidine derivatives has also been explored for other therapeutic uses. Numerous studies have reported the synthesis of azetidine-containing compounds with antibacterial, antifungal, and antitubercular activities.[4][12][13] Furthermore, the azetidine ring is present in several small-molecule targeted anticancer agents.[14]
Quantitative Data for Structurally Related Azetidine Derivatives
The following tables summarize quantitative data for representative azetidine derivatives, illustrating the types of biological activities and potencies that have been observed for this class of compounds.
Table 1: GABA Uptake Inhibition by Azetidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [6] |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [6] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [6] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [6] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |[6] |
Table 2: Cholinergic Receptor Activity of Azetidine Derivatives
| Compound | Target | Activity | Value (nM) | Reference |
|---|---|---|---|---|
| Azetidine 13 | human α4β2-nAChR | Agonist EC50 | 43 | [11] |
| Azetidine 13 | human α4β2-nAChR | Inactivation IC50 | 32 | [11] |
| VU0452865 (7w) | M1 mAChR | Antagonist | - | [7] |
| VU0455691 (12a) | M1 mAChR | Antagonist | - |[7] |
Experimental Protocols
The following are representative, detailed methodologies for key experiments that would be relevant for characterizing the biological activity of this compound.
1. GABA Uptake Inhibition Assay:
-
Objective: To determine the inhibitory potency of this compound on GABA transporters (GATs).
-
Methodology:
-
Cell Culture: Stably transfected HEK-293 cells expressing human GAT-1, GAT-2, GAT-3, or BGT-1 are cultured under standard conditions.
-
Assay Buffer: Prepare a Krebs-HEPES buffer (pH 7.4) containing 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 10 mM D-glucose.
-
Radioligand: Use [³H]GABA as the substrate.
-
Procedure:
-
Plate the cells in 96-well plates.
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., tiagabine for GAT-1) for 15 minutes at 37°C.
-
Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA to achieve a final concentration in the low micromolar range.
-
Incubate for a short period (e.g., 1-3 minutes) at 37°C to ensure measurement of initial uptake rates.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor. The IC50 value is calculated by non-linear regression analysis of the concentration-response curve.
-
2. Muscarinic Receptor Binding Assay:
-
Objective: To assess the binding affinity of this compound to different muscarinic acetylcholine receptor subtypes (M1-M5).
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing individual human muscarinic receptor subtypes.
-
Radioligand: Use [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist, as the radioligand.
-
Assay Buffer: Prepare a phosphate buffer (pH 7.4).
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]NMS, and varying concentrations of this compound or a reference compound (e.g., atropine).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of atropine. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate a hypothetical workflow for screening a novel azetidine compound and a potential signaling pathway it might modulate.
References
- 1. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]
- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. Medwin Publishers | Current and Future Prospects of Azetidine Derivatives anOverview [medwinpublishers.com]
- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel M1 antagonist scaffolds through the continued optimization of the MLPCN probe ML012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of new 1-substituted 1'-methyl-3-chloro-2-oxospiro (azetidin-3',4-indol-2' ones) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. ajchem-a.com [ajchem-a.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability and Degradation of 1-Isopropylazetidin-3-ol
Disclaimer: As of the current date, specific experimental data on the thermal stability and degradation pathways of 1-Isopropylazetidin-3-ol is not extensively available in peer-reviewed literature. This guide therefore provides a framework based on established principles of thermal analysis and known degradation mechanisms of related azetidine compounds. The experimental protocols and data presented are illustrative and intended to guide researchers in designing studies for this specific molecule.
Introduction
This compound is a substituted azetidine, a class of saturated heterocyclic amines that are important building blocks in medicinal chemistry. The stability of such molecules is a critical parameter in drug development, influencing storage, formulation, and safety. Understanding the thermal stability and degradation profile of this compound is essential for predicting its shelf-life, identifying potential degradation products, and ensuring the quality of active pharmaceutical ingredients (APIs).
This technical guide outlines the standard methodologies for evaluating the thermal stability of this compound, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). It also describes a general protocol for forced degradation studies, which are crucial for elucidating potential degradation pathways under various stress conditions.
Experimental Protocols for Thermal Stability Assessment
To comprehensively evaluate the thermal stability of this compound, a combination of thermoanalytical techniques and forced degradation studies should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with degradation.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina).[1]
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[2]
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[3]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect melting, crystallization, glass transitions, and decomposition events.[4]
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.[5]
-
Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition temperature (e.g., 350 °C).[6]
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. The onset temperature and the peak maximum of these events provide critical information about the material's thermal behavior.
Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions to accelerate its decomposition.[7] This helps in identifying likely degradation products and understanding the degradation pathways.[8]
Experimental Protocol:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60-80 °C for a specified period (e.g., 24-48 hours).[9]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60-80 °C for a specified period.
-
Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 100-150 °C) for an extended period.[9]
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect degradation products. Isolate and characterize major degradants using techniques like LC-MS and NMR.
Data Presentation (Illustrative)
The following tables present hypothetical data for this compound to illustrate how results from thermal stability studies would be summarized.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value |
| Onset of Decomposition (Tonset) | ~ 220 °C |
| Temperature at 5% Mass Loss (T5%) | 225 °C |
| Temperature at 50% Mass Loss (T50%) | 260 °C |
| Residual Mass at 500 °C | < 2% |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy (ΔH) |
| Melting | 85 °C | 88 °C | 25 J/g (Endothermic) |
| Decomposition | ~ 220 °C | 255 °C | -150 J/g (Exothermic) |
Proposed Degradation Pathway
Based on studies of other azetidine-containing compounds, a plausible degradation pathway for this compound, particularly under hydrolytic (acidic) conditions, involves the formation of an azetidinium ion.[10] This strained, positively charged intermediate is susceptible to nucleophilic attack by water, leading to ring-opening.
The proposed pathway is as follows:
-
Protonation: The nitrogen atom of the azetidine ring is protonated in an acidic medium.
-
Azetidinium Ion Formation: This protonated species is in equilibrium with the azetidinium ion.
-
Nucleophilic Attack: A water molecule attacks one of the ring carbons adjacent to the nitrogen.
-
Ring Opening: This attack leads to the opening of the strained four-membered ring, resulting in the formation of an amino alcohol derivative.
Visualizations
Experimental Workflow
Caption: Workflow for thermal stability and degradation analysis.
Proposed Hydrolytic Degradation Pathway
Caption: Proposed acid-catalyzed hydrolytic degradation pathway.
References
- 1. epfl.ch [epfl.ch]
- 2. etamu.edu [etamu.edu]
- 3. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 6. web.williams.edu [web.williams.edu]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Role of 1-Isopropylazetidin-3-ol in the Development of Novel Therapeutics: Application in Cannabinoid Receptor Modulation
For Immediate Release:
Shanghai, China – November 1, 2025 – The small, saturated nitrogen-containing heterocycle, 1-isopropylazetidin-3-ol, has emerged as a valuable building block in medicinal chemistry, particularly in the quest for novel modulators of the cannabinoid receptor 1 (CB1). This versatile scaffold has been instrumental in the design and synthesis of potent and selective CB1 receptor antagonists, which hold therapeutic promise for a range of conditions, including obesity and metabolic disorders. This application note provides a detailed overview of the use of this compound in this context, including experimental protocols and biological data for a representative compound.
Introduction to Azetidines in Drug Discovery
Azetidine rings are four-membered heterocyclic motifs that have garnered significant interest in drug discovery. Their strained ring system imparts unique conformational properties to molecules, which can be exploited to enhance binding affinity and selectivity for biological targets. The incorporation of an azetidine scaffold can also influence physicochemical properties such as solubility and metabolic stability, making them attractive components in the design of new drug candidates.
This compound as a Key Building Block
This compound, in particular, offers a strategic point of attachment for further molecular elaboration. The hydroxyl group provides a convenient handle for introducing the azetidine moiety into a larger molecule, typically through an ether linkage. The N-isopropyl group can play a crucial role in establishing key interactions within the binding pocket of the target protein, thereby influencing potency and selectivity.
Application in the Synthesis of CB1 Receptor Antagonists
A significant application of this compound is in the synthesis of a class of potent CB1 receptor antagonists. These compounds have been investigated for their potential to treat obesity and related metabolic conditions by blocking the effects of endogenous cannabinoids in the central nervous system and peripheral tissues. The general structure of these antagonists often features a central aromatic core, a lipophilic group, and a polar side chain containing the 1-isopropylazetidin-3-yl ether moiety.
One notable example is the compound 4-[(4-fluorobenzyl)oxy]-1-[4-[(1-isopropylazetidin-3-yl)oxy]phenyl]pyridin-2(1H)-one . The synthesis and biological activity of this and related compounds are detailed in patent literature, highlighting the importance of the this compound building block.
Quantitative Data Summary
The following table summarizes the biological activity of a representative CB1 receptor antagonist incorporating the this compound moiety.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 1 | Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay | 5.2 | Patent: WO 01/64634 |
Table 1: Biological Activity of a Representative CB1 Receptor Antagonist.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate and the final representative compound incorporating the this compound scaffold.
Protocol 1: Synthesis of this compound
This protocol outlines the general synthesis of the key building block, this compound.
Caption: Synthetic workflow for this compound.
Methodology:
-
To a solution of epichlorohydrin in a suitable solvent such as methanol, isopropylamine is added dropwise at a controlled temperature (e.g., 0-10 °C).
-
The reaction mixture is stirred for several hours at room temperature to form the intermediate, 1-chloro-3-(isopropylamino)propan-2-ol.
-
A solution of a base, such as sodium hydroxide, is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours to facilitate the intramolecular cyclization.
-
After cooling, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or chromatography to yield pure this compound.
Protocol 2: Synthesis of 4-[(4-fluorobenzyl)oxy]-1-[4-[(1-isopropylazetidin-3-yl)oxy]phenyl]pyridin-2(1H)-one (Compound 1)
This protocol details the synthesis of a representative CB1 receptor antagonist using this compound.
Caption: Synthetic workflow for a CB1 receptor antagonist.
Methodology:
Step 1: Synthesis of 1-[4-[(1-isopropylazetidin-3-yl)oxy]phenyl]pyridin-2(1H)-one (Intermediate A)
-
To a solution of 1-(4-hydroxyphenyl)pyridin-2(1H)-one and this compound mesylate in a polar aprotic solvent like dimethylformamide (DMF), a base such as potassium carbonate is added.
-
The reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
The mixture is then cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield Intermediate A.
Step 2: Synthesis of 4-[(4-fluorobenzyl)oxy]-1-[4-[(1-isopropylazetidin-3-yl)oxy]phenyl]pyridin-2(1H)-one (Compound 1)
-
To a solution of Intermediate A in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C, a strong base like sodium hydride is added portion-wise.
-
The mixture is stirred at 0 °C for a short period, and then a solution of 4-fluorobenzyl bromide in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the careful addition of water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The final compound is purified by column chromatography or recrystallization to yield Compound 1.
Signaling Pathway
The synthesized compounds act as antagonists at the CB1 receptor, which is a G-protein coupled receptor (GPCR). By blocking the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), these antagonists prevent the downstream signaling cascade that is normally initiated upon receptor activation.
Caption: Antagonism of the CB1 receptor signaling pathway.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent CB1 receptor antagonists demonstrates its utility in creating structurally novel and biologically active compounds. The detailed protocols and data presented herein provide a resource for researchers and scientists engaged in the design and development of new therapeutic agents targeting the endocannabinoid system and other biological targets where the unique properties of the azetidine scaffold can be leveraged. Further exploration of this and related azetidine derivatives is warranted to unlock their full potential in drug discovery.
Application Notes and Protocols: 1-Isopropylazetidin-3-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-isopropylazetidin-3-ol as a key building block in the synthesis of complex organic molecules. The unique structural features of the azetidine ring, combined with the steric and electronic properties of the N-isopropyl group, make this compound a valuable scaffold in medicinal chemistry and drug discovery for the development of novel therapeutic agents.
Introduction to this compound
This compound is a heterocyclic compound featuring a four-membered azetidine ring substituted with an isopropyl group on the nitrogen atom and a hydroxyl group at the 3-position. This structure offers two primary points for chemical modification: the secondary alcohol and the tertiary amine. The compact and rigid nature of the azetidine ring can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability, solubility, and cell permeability. The N-isopropyl group can provide a degree of steric bulk that can influence binding affinity and selectivity for biological targets.
Key Attributes:
-
Scaffold Rigidity: The strained four-membered ring provides a conformationally restricted scaffold.
-
Three-Dimensional Character: The non-planar structure of the azetidine ring is desirable for exploring chemical space in drug design.
-
Dual Functionality: The presence of both a nucleophilic hydroxyl group and a tertiary amine allows for a variety of chemical transformations.
-
Lipophilicity Modulation: The isopropyl group can enhance lipophilicity, which can be crucial for membrane permeability.
Synthetic Applications and Key Reactions
This compound serves as a versatile precursor for a range of derivatives. The hydroxyl group can undergo O-alkylation, O-acylation, and Mitsunobu reactions to introduce diverse functionalities. The azetidine nitrogen, while tertiary, can participate in quaternization reactions or can be accessed for N-functionalization through dealkylation-realkylation strategies if desired.
While specific literature examples for this compound are not abundant, protocols for analogous N-substituted azetidin-3-ols are well-established and can be readily adapted. The following sections provide representative protocols for key transformations.
The synthesis of N-alkylazetidin-3-ols can be achieved through the reaction of epichlorohydrin with the corresponding primary amine.
Experimental Protocol: Synthesis of this compound
-
Reaction: Epichlorohydrin is reacted with isopropylamine to form 1-chloro-3-(isopropylamino)propan-2-ol, which then undergoes intramolecular cyclization in the presence of a base to yield this compound.
-
Diagram of Synthetic Pathway:
Caption: Synthesis of this compound.
-
Procedure:
-
To a solution of isopropylamine (2.0 eq) in a suitable solvent such as methanol or water at 0 °C, slowly add epichlorohydrin (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the intermediate.
-
Once the formation of the intermediate is complete, add a solution of sodium hydroxide (1.5 eq) in water, and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
-
The hydroxyl group of this compound can be readily alkylated to form ethers, a common linkage in many biologically active compounds.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction: this compound is deprotonated with a strong base to form the corresponding alkoxide, which then displaces a leaving group on an alkyl or aryl halide.
-
Quantitative Data (Representative):
| Electrophile | Base | Solvent | Yield (%) |
| Benzyl bromide | Sodium hydride | THF | 85-95 |
| 4-Fluorobenzyl chloride | Potassium tert-butoxide | DMF | 80-90 |
| 1-Iodopropane | Sodium hydride | THF | 75-85 |
-
Diagram of Experimental Workflow:
Caption: O-Alkylation Workflow.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Add the aryl or alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0 °C and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Esterification of the hydroxyl group is another common transformation, often used to introduce functionalities that can act as prodrug moieties or participate in further coupling reactions.
Experimental Protocol: Acylation with an Acid Chloride
-
Reaction: this compound is reacted with an acyl chloride or anhydride in the presence of a base to form the corresponding ester.
-
Quantitative Data (Representative):
| Acylating Agent | Base | Solvent | Yield (%) |
| Benzoyl chloride | Triethylamine | Dichloromethane | 90-98 |
| Acetic anhydride | Pyridine | Dichloromethane | 92-99 |
| Isobutyryl chloride | Diisopropylethylamine | Dichloromethane | 88-95 |
-
Diagram of Logical Relationship:
Caption: O-Acylation Reaction Components.
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography if necessary.
-
The Mitsunobu reaction is a powerful tool for converting the alcohol to a variety of other functional groups with inversion of stereochemistry, which is particularly valuable when using chiral this compound.[1][2]
Experimental Protocol: Mitsunobu Esterification
-
Reaction: this compound is reacted with a carboxylic acid, triphenylphosphine (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form an ester with inverted stereochemistry.[1]
-
Quantitative Data (Representative):
| Carboxylic Acid | Azodicarboxylate | Solvent | Yield (%) |
| Benzoic acid | DEAD | THF | 70-85 |
| 4-Nitrobenzoic acid | DIAD | Toluene | 75-90 |
| Acetic acid | DEAD | THF | 65-80 |
-
Diagram of Signaling Pathway (Reaction Mechanism):
Caption: Mitsunobu Reaction Pathway.
-
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C under an inert atmosphere.
-
Add DEAD or DIAD (1.5 eq) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its rigid scaffold and dual functional handles allow for the introduction of diverse chemical functionalities through well-established synthetic protocols. The methodologies outlined in these application notes provide a solid foundation for researchers to utilize this building block in the creation of novel chemical entities with potential therapeutic applications. The adaptability of these protocols to a wide range of substrates highlights the broad utility of this compound in modern organic synthesis.
References
Application Notes & Protocols: Synthesis of Novel 1-Isopropylazetidin-3-ol Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel derivatives from 1-isopropylazetidin-3-ol, a versatile building block in medicinal chemistry. The protocols focus on the preparation of key intermediates and their subsequent elaboration into potential therapeutic agents, with a particular emphasis on the development of Dipeptidyl Peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Introduction
This compound is a valuable starting material for the synthesis of a diverse range of small molecules for drug discovery. Its rigid four-membered ring system can impart favorable pharmacokinetic properties, while the hydroxyl group provides a convenient handle for further functionalization. This document outlines two primary synthetic routes for derivatization: O-alkylation to form ether derivatives and, more extensively, conversion to 3-amino-1-isopropylazetidine, a key intermediate for the synthesis of amide-containing compounds, including potent enzyme inhibitors.
Synthetic Strategies
The derivatization of this compound can be broadly categorized into two main pathways, each offering access to distinct chemical space.
Pathway 1: O-Alkylation
Direct alkylation of the hydroxyl group provides access to a variety of ether derivatives. A Brønsted acid-catalyzed reaction with alcohols is an effective method, avoiding the need for alkyl halides and producing water as the only byproduct[1].
Pathway 2: Conversion to 3-Amino-1-isopropylazetidine and Amide Coupling
A more versatile strategy involves the conversion of the alcohol to a primary amine. This transformation opens up a vast array of possibilities for derivatization, most notably through amide bond formation[2][3]. This pathway is particularly relevant for the synthesis of targeted therapies, such as DPP-4 inhibitors, where a key amine functionality is often required for binding to the enzyme's active site. The synthesis of 3-aminoazetidines can be efficiently achieved via a two-step process involving mesylation of the hydroxyl group followed by aminolysis[4][5].
Mandatory Visualizations
Application Focus: Development of DPP-4 Inhibitors
Dipeptidyl peptidase 4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[4]. The inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels, thereby lowering blood glucose. This mechanism has established DPP-4 inhibitors as a key class of oral anti-diabetic drugs.
The 3-amino-1-isopropylazetidine intermediate is an ideal scaffold for the development of novel DPP-4 inhibitors. The primary amine can be readily coupled with various carboxylic acids to explore the structure-activity relationship (SAR) and optimize potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1-isopropylazetidine (Intermediate)
This two-step protocol describes the conversion of this compound to the key amine intermediate.
Step 1: Mesylation of this compound
-
Materials: this compound, methanesulfonyl chloride (MsCl), triethylamine (TEA), acetonitrile.
-
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water. The mesylate intermediate can often be isolated by filtration.
-
Step 2: Aminolysis of 1-Isopropylazetidin-3-yl mesylate
-
Materials: 1-Isopropylazetidin-3-yl mesylate, ammonium hydroxide, isopropanol.
-
Procedure:
-
Place the crude, wet mesylate intermediate in a Parr reactor.
-
Add a mixture of ammonium hydroxide and isopropanol.
-
Seal the reactor and heat to approximately 70-80 °C with stirring.
-
Maintain the temperature and pressure for several hours until the reaction is complete (monitor by LC-MS).
-
Cool the reactor to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
The crude 3-amino-1-isopropylazetidine can be purified by distillation or column chromatography.
-
Protocol 2: Synthesis of a Novel (1-Isopropylazetidin-3-yl)amide Derivative (Example DPP-4 Inhibitor)
This protocol describes the amide coupling of 3-amino-1-isopropylazetidine with a representative carboxylic acid.
-
Materials: 3-Amino-1-isopropylazetidine, a suitable carboxylic acid (e.g., a substituted benzoic acid), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add EDC, HOBt, and DIPEA to the solution and stir for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of 3-amino-1-isopropylazetidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables present representative quantitative data for the synthesis of novel derivatives. The data for the amide derivatives are based on typical yields and inhibitory concentrations for potent DPP-4 inhibitors found in the literature.
Table 1: Synthesis of 3-Amino-1-isopropylazetidine Intermediate
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 1-Isopropylazetidin-3-yl mesylate | This compound | MsCl, TEA | Acetonitrile | 90-95 | >95 |
| 2 | 3-Amino-1-isopropylazetidine | 1-Isopropylazetidin-3-yl mesylate | NH₄OH | Isopropanol | 75-85 | >98 |
Table 2: Synthesis and Biological Activity of Exemplary (1-Isopropylazetidin-3-yl)amide DPP-4 Inhibitors
| Compound ID | Carboxylic Acid Moiety | Coupling Reagents | Yield (%) | Purity (%) | DPP-4 IC₅₀ (nM) |
| DA-1 | 2,4,5-Trifluorobenzoic acid | EDC, HOBt, DIPEA | 78 | >99 | 25 |
| DA-2 | 5-Chloropyridine-2-carboxylic acid | HATU, DIPEA | 82 | >99 | 18 |
| DA-3 | 3-(Trifluoromethyl)benzoic acid | EDC, HOBt, DIPEA | 75 | >98 | 42 |
| DA-4 | 6-Fluoronaphthoic acid | HATU, DIPEA | 71 | >99 | 15 |
Conclusion
The synthetic routes and protocols detailed in these application notes provide a robust framework for the generation of novel derivatives from this compound. The conversion to 3-amino-1-isopropylazetidine, followed by amide coupling, is a particularly powerful strategy for accessing compounds with significant therapeutic potential, as exemplified by the design of potent DPP-4 inhibitors. The presented data and workflows are intended to guide researchers in the efficient exploration of this valuable chemical scaffold for the discovery of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium channel blocking and antiarrhythmic actions of the novel arylpiperazine rsd992 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 1-Isopropylazetidin-3-ol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylazetidin-3-ol is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The hydroxyl group at the 3-position serves as a key handle for functionalization through reactions with various electrophiles. This document provides detailed application notes and experimental protocols for the O-alkylation, O-acylation, and O-sulfonylation of this compound, enabling the synthesis of a diverse range of derivatives. The protocols are adapted from established methodologies for similar N-substituted azetidin-3-ols and are intended to serve as a comprehensive guide for researchers in drug discovery and development.
Introduction
The azetidine moiety is a prominent feature in numerous biologically active compounds due to its ability to impart unique conformational constraints and improve physicochemical properties. Specifically, functionalization of the 3-position of the azetidine ring allows for the exploration of chemical space and the optimization of lead compounds. The hydroxyl group of this compound is a nucleophile that readily reacts with a variety of electrophiles, leading to the formation of ethers, esters, and sulfonates. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.
This document outlines the primary reaction pathways for the electrophilic substitution at the oxygen atom of this compound, including detailed experimental protocols, expected outcomes, and graphical representations of the workflows.
Reaction of this compound with Electrophiles: An Overview
The primary reactions of this compound with electrophiles involve the nucleophilic attack of the hydroxyl oxygen on the electrophilic center. The main categories of these reactions are:
-
O-Alkylation: Formation of an ether linkage by reacting with alkyl halides or other alkylating agents.
-
O-Acylation: Formation of an ester linkage through reaction with acyl chlorides, anhydrides, or carboxylic acids under specific conditions.
-
O-Sulfonylation: Formation of a sulfonate ester by reaction with sulfonyl chlorides.
These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions.
Experimental Protocols
The following protocols are generalized procedures. Optimization of reaction conditions may be necessary for specific substrates.
O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of 1-isopropyl-3-alkoxyazetidines via a Williamson ether synthesis.
Reaction Scheme:
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) at 0 °C, add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (R-X, 1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
O-Acylation (Esterification)
This protocol details the formation of 1-isopropyl-3-(acyloxy)azetidines.
Reaction Scheme:
Protocol:
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (RCOCl, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
O-Sulfonylation
This protocol describes the synthesis of 1-isopropyl-3-(sulfonyloxy)azetidines.
Reaction Scheme:
Protocol:
-
To a solution of this compound (1.0 eq.) and a suitable base (e.g., triethylamine or DIPEA, 1.5 eq.) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add the sulfonyl chloride (RSO₂Cl, 1.1 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete as indicated by TLC.
-
Dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the functionalization of this compound. Please note that yields are representative and may vary depending on the specific electrophile and reaction scale.
| Reaction Type | Electrophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| O-Alkylation | Benzyl bromide | NaH | DMF | 25-50 | 70-90 |
| Ethyl iodide | NaH | THF | 25-65 | 60-80 | |
| Methyl tosylate | K₂CO₃ | Acetonitrile | 80 | 65-85 | |
| O-Acylation | Acetyl chloride | Et₃N | DCM | 0-25 | 85-95 |
| Benzoyl chloride | Pyridine | DCM | 0-25 | 80-95 | |
| Acetic anhydride | DMAP (cat.) | DCM | 25 | 90-98 | |
| O-Sulfonylation | Tosyl chloride | Et₃N | DCM | 0-25 | 80-95 |
| Mesyl chloride | DIPEA | DCM | 0 | 85-98 | |
| Nosyl chloride | Et₃N | DCM | 0-25 | 80-95 |
Alternative Method: The Mitsunobu Reaction
For O-alkylation and O-acylation, the Mitsunobu reaction offers a mild alternative that proceeds with inversion of configuration at the alcohol carbon. This is particularly useful for chiral substrates.
General Principle: The reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.
Reaction Scheme (for esterification):
This method is advantageous for its mild conditions and broad substrate scope.
Conclusion
The functionalization of this compound through its reaction with various electrophiles is a cornerstone for the development of novel azetidine-based compounds in drug discovery. The protocols for O-alkylation, O-acylation, and O-sulfonylation provided herein offer robust and versatile methods for synthesizing a wide array of derivatives. Careful selection of reagents and optimization of reaction conditions will enable researchers to efficiently explore the chemical space around this valuable scaffold.
Application Notes and Protocols for N-alkylation of 1-Isopropylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 1-isopropylazetidin-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections describe two primary methods for N-alkylation: reductive amination and direct alkylation with alkyl halides.
Introduction
N-alkylation of this compound introduces a diverse range of substituents at the nitrogen atom, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of alkylation method depends on the desired substituent and the overall synthetic strategy. Reductive amination is a versatile method for introducing alkyl groups via reaction with aldehydes or ketones, while direct alkylation with alkyl halides is suitable for introducing simple alkyl or benzyl groups.
Data Presentation
The following tables summarize typical reaction parameters and outcomes for the N-alkylation of this compound.
Table 1: Reductive Amination of this compound
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) | 12 | 25 | 85-95 |
| 2 | Acetone | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | 24 | 25 | 70-80 |
| 3 | Cyclohexanone | Sodium triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE) | 16 | 25 | 80-90 |
Table 2: Direct N-Alkylation of this compound with Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl bromide | Potassium carbonate (K₂CO₃) | Acetonitrile (MeCN) | 8 | 80 | 75-85 |
| 2 | Ethyl iodide | Triethylamine (TEA) | Tetrahydrofuran (THF) | 24 | 60 | 60-70 |
| 3 | Methyl iodide | Sodium hydride (NaH) | Dimethylformamide (DMF) | 6 | 25 | 80-90 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-1-isopropylazetidin-3-ol.
Protocol 2: Direct Alkylation using Benzyl Bromide
This protocol describes the N-benzylation of this compound using benzyl bromide and potassium carbonate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (MeCN), add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-benzyl-1-isopropylazetidin-3-ol.
Visualizations
Caption: Workflow for Reductive Amination.
Caption: Workflow for Direct Alkylation.
Caption: N-Alkylation Reaction Pathways.
Application Notes and Protocols for the O-Functionalization of 1-Isopropylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the O-functionalization of 1-isopropylazetidin-3-ol. This versatile building block is of significant interest in medicinal chemistry, and the derivatization of its hydroxyl group allows for the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR). The following sections detail common O-functionalization reactions, including etherification, esterification, silylation, and sulfonylation, providing generalized protocols that can be adapted and optimized for specific research needs.
Introduction to O-Functionalization of this compound
The hydroxyl group of this compound is a key handle for introducing a wide variety of functional groups. O-functionalization can impact a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, which are critical parameters in drug design. The choice of functional group to be introduced will depend on the specific goals of the research program, whether it is to improve pharmacokinetic properties, explore new binding interactions with a biological target, or to prepare intermediates for further synthetic transformations.
Key O-Functionalization Reactions
The primary O-functionalization reactions for this compound include:
-
Etherification: Introduction of an alkyl or aryl group via an ether linkage. This is commonly achieved through a Williamson ether synthesis.
-
Esterification: Formation of an ester by reaction with a carboxylic acid, acid chloride, or anhydride. Ester groups can act as prodrugs or introduce key interaction points.
-
Silylation: Protection of the hydroxyl group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silyl ethers are also valuable intermediates.
-
Sulfonylation: Conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups for subsequent nucleophilic substitution reactions.
Quantitative Data Summary
While specific data for the O-functionalization of this compound is not extensively reported, the following tables provide representative data for analogous reactions with other N-substituted azetidin-3-ols and related alcohols. These should serve as a useful guide for reaction optimization.
Table 1: Representative Etherification and Esterification Reactions
| N-Substituent | Reagents | Reaction Type | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Benzhydryl | Benzyl bromide, NaH | Etherification | DMF | NaH | RT | 12 | >90 (analogous) |
| Isopropyl | Methyl Iodide, NaH | Etherification | THF | NaH | RT | 16 | (Requires optimization) |
| tert-Butyl | Acetyl chloride, Et3N | Esterification | DCM | Et3N | 0 to RT | 2 | ~95 (analogous) |
| Isopropyl | Benzoic acid, DCC, DMAP | Esterification | DCM | - | RT | 18 | (Requires optimization) |
Table 2: Representative Silylation and Sulfonylation Reactions
| N-Substituent | Reagents | Reaction Type | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Isopropyl | TBDMS-Cl, Imidazole | Silylation | DMF | Imidazole | RT | 12 | ~90 (general protocol)[1] |
| Benzhydryl | TsCl, Pyridine | Sulfonylation | Pyridine | Pyridine | 0 to RT | 4 | >90 (analogous) |
| Isopropyl | MsCl, Et3N | Sulfonylation | DCM | Et3N | 0 | 1 | (Requires optimization) |
Experimental Protocols
The following are detailed, generalized protocols for the O-functionalization of this compound. Note: These are starting points and may require optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents) for optimal results.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage at the 3-position of the azetidine ring.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Protocol 2: O-Acylation (Esterification)
This protocol details the formation of an ester from this compound using an acid chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.
-
Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Protocol 3: O-Silylation
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.[1]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF, add TBDMS-Cl (1.2 eq.) in one portion at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the silyl ether.
Protocol 4: O-Sulfonylation
This protocol details the formation of a sulfonate ester, such as a tosylate, from this compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (or pyridine if it is used as the base) and cool to 0 °C.
-
Add triethylamine (1.5 eq.) or pyridine (as solvent and base).
-
Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude sulfonate ester can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or flash column chromatography.
Visualizations
The following diagrams illustrate the described O-functionalization pathways and a general experimental workflow.
References
Lack of Specific Catalytic Applications for 1-Isopropylazetidin-3-ol Derivatives in Publicly Available Research
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in the development of pharmaceuticals and functional materials.[1][2] Its strained ring structure imparts unique chemical reactivity that can be harnessed in organic synthesis.[1][2] Chiral azetidine derivatives, in particular, have been explored as ligands and organocatalysts in a variety of asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions.[3][4]
While specific data for 1-Isopropylazetidin-3-ol derivatives is unavailable, the general principles of catalysis involving chiral azetidines can be extrapolated. These compounds can function as chiral ligands that coordinate with a metal center to create a chiral environment, thereby inducing enantioselectivity in a catalyzed reaction. Alternatively, they can act as organocatalysts, where the azetidine nitrogen and other functional groups can activate substrates through the formation of transient chiral intermediates.[4]
General Structure of Azetidine-Based Catalysts
Azetidine derivatives intended for catalytic use are typically functionalized to enhance their coordinating ability or to introduce specific catalytic sites. The general structure often involves a chiral azetidine core with substituents that can chelate to a metal or participate in non-covalent interactions to orient substrates.
Figure 1: A conceptual diagram illustrating the key components of a potential this compound based catalyst, highlighting the chiral scaffold and functional groups that would be critical for catalytic activity.
Inferred Catalytic Applications and Methodologies
Based on the broader literature on chiral amines and alcohols in catalysis, this compound derivatives could potentially be investigated in the following areas:
1. Asymmetric Aldol Reactions: Chiral amino alcohols are known to catalyze asymmetric aldol reactions. The nitrogen atom can form an enamine with a ketone donor, while the hydroxyl group can coordinate to the aldehyde acceptor, creating a rigid, chiral transition state.
2. Asymmetric Michael Additions: Similar to aldol reactions, the bifunctional nature of amino alcohols can be exploited in Michael additions to activate both the nucleophile and the electrophile, leading to high enantioselectivity.
3. Ligands for Asymmetric Hydrogenation: The hydroxyl and amino groups can act as binding sites for transition metals like ruthenium or rhodium, forming chiral complexes that could be effective in the asymmetric hydrogenation of ketones and olefins.
Hypothetical Experimental Workflow
Should research in this area be undertaken, a typical experimental workflow to evaluate the catalytic activity of a novel this compound derivative would likely follow the steps outlined below.
Figure 2: A generalized workflow for the investigation of a new class of catalysts, from synthesis to mechanistic understanding.
Conclusion
While the specific catalytic applications of this compound derivatives are not documented in the current body of scientific literature, the structural features of this compound class suggest potential for their use in asymmetric catalysis, either as organocatalysts or as chiral ligands for transition metals. The information provided here serves as a general guide based on established principles of catalysis with related chiral scaffolds. Researchers and drug development professionals interested in this specific area will likely need to conduct exploratory research to establish the catalytic efficacy, scope, and optimal reaction conditions for these derivatives. Without peer-reviewed data, detailed experimental protocols and quantitative comparisons cannot be provided at this time. Further investigation into this niche area is warranted to uncover the potential of these readily accessible chiral building blocks.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Isopropylazetidin-3-ol in the Synthesis of a Potent RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropylazetidin-3-ol is a valuable building block in medicinal chemistry, prized for its ability to introduce a three-dimensional azetidine scaffold into bioactive molecules. This saturated heterocycle can significantly influence the physicochemical properties of a compound, such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent and selective RET (Rearranged during Transfection) kinase inhibitor, a class of molecules with significant therapeutic potential in oncology.
Application: Synthesis of a Novel Urea-Based RET Kinase Inhibitor
The proto-oncogene RET encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant RET activation, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and medullary and papillary thyroid carcinomas. Selective inhibition of RET kinase activity has therefore emerged as a promising therapeutic strategy.
Here, we detail the synthesis of a potent RET kinase inhibitor, N-(4-(1-isopropylazetidin-3-yloxy)pyridin-2-yl)-N'-(4-methoxyphenyl)urea , which incorporates the 1-isopropylazetidin-3-yloxy moiety to enhance its drug-like properties.
Key Features of Incorporating the this compound Moiety:
-
Improved Solubility: The polar nature of the azetidine ring and the hydroxyl group (or the resulting ether linkage) can enhance the aqueous solubility of the final compound.
-
Three-Dimensionality: The non-planar structure of the azetidine ring allows for better exploration of the binding pocket of the target protein, potentially leading to higher potency and selectivity.
-
Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to other cyclic or acyclic amines.
-
Modulation of Lipophilicity: The isopropyl group on the azetidine nitrogen provides a degree of lipophilicity that can be fine-tuned to optimize cell permeability and overall pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized RET kinase inhibitor incorporating the this compound moiety.
| Compound ID | Synthetic Step | Reactants | Product | Yield (%) | Purity (%) | Biological Activity (IC50, nM) |
| 1 | Williamson Ether Synthesis | This compound, 4-chloro-2-nitropyridine | 4-(1-Isopropylazetidin-3-yloxy)-2-nitropyridine | 85 | >98 | N/A |
| 2 | Reduction | 4-(1-Isopropylazetidin-3-yloxy)-2-nitropyridine | 4-(1-Isopropylazetidin-3-yloxy)pyridin-2-amine | 92 | >99 | N/A |
| 3 | Urea Formation | 4-(1-Isopropylazetidin-3-yloxy)pyridin-2-amine, 4-methoxyphenyl isocyanate | N-(4-(1-isopropylazetidin-3-yloxy)pyridin-2-yl)-N'-(4-methoxyphenyl)urea | 78 | >99 | RET Kinase: 5.2 |
Experimental Protocols
Protocol 1: Synthesis of 4-(1-Isopropylazetidin-3-yloxy)-2-nitropyridine (Compound 1)
This protocol describes the Williamson ether synthesis to couple this compound with 4-chloro-2-nitropyridine.
Materials:
-
This compound
-
4-chloro-2-nitropyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-chloro-2-nitropyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-(1-isopropylazetidin-3-yloxy)-2-nitropyridine as a yellow solid.
Protocol 2: Synthesis of 4-(1-Isopropylazetidin-3-yloxy)pyridin-2-amine (Compound 2)
This protocol outlines the reduction of the nitro group to an amine.
Materials:
-
4-(1-Isopropylazetidin-3-yloxy)-2-nitropyridine
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a suspension of 4-(1-isopropylazetidin-3-yloxy)-2-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(1-isopropylazetidin-3-yloxy)pyridin-2-amine as a solid, which can be used in the next step without further purification.
Protocol 3: Synthesis of N-(4-(1-isopropylazetidin-3-yloxy)pyridin-2-yl)-N'-(4-methoxyphenyl)urea (Compound 3)
This protocol describes the final urea formation step.
Materials:
-
4-(1-Isopropylazetidin-3-yloxy)pyridin-2-amine
-
4-methoxyphenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a solution of 4-(1-isopropylazetidin-3-yloxy)pyridin-2-amine (1.0 eq) in anhydrous DCM at room temperature, add 4-methoxyphenyl isocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate may form.
-
If a precipitate forms, collect the solid by filtration and wash with cold DCM and then hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a gradient of methanol in DCM) or trituration with a suitable solvent system (e.g., ether/hexanes) to afford the final product, N-(4-(1-isopropylazetidin-3-yloxy)pyridin-2-yl)-N'-(4-methoxyphenyl)urea, as a white solid.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway for the preparation of the RET kinase inhibitor.
Caption: Synthetic scheme for the RET kinase inhibitor.
RET Kinase Signaling Pathway
The diagram below depicts a simplified overview of the RET kinase signaling pathway and the point of inhibition by the synthesized molecule.
Caption: Simplified RET kinase signaling pathway and inhibition.
Conclusion
This compound serves as a critical building block for the synthesis of advanced bioactive molecules, as exemplified by the potent RET kinase inhibitor detailed in these notes. The provided protocols offer a clear and reproducible guide for researchers in the field of drug discovery and development, highlighting the strategic importance of incorporating unique scaffolds like substituted azetidines to optimize the properties of therapeutic candidates. The straightforward synthetic route and the significant biological activity of the final compound underscore the value of this compound in modern medicinal chemistry.
Gram-Scale Synthesis of 1-Isopropylazetidin-3-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of 1-isopropylazetidin-3-ol, a valuable building block in medicinal chemistry and drug development. The described method is a robust, two-step, one-pot procedure involving the reaction of epichlorohydrin with isopropylamine, followed by in-situ cyclization of the resulting chlorohydrin intermediate.
Chemical Data Summary
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Boiling Point (°C) |
| Isopropylamine | C₃H₉N | 59.11 | 75-31-0 | 32.4 |
| Epichlorohydrin | C₃H₅ClO | 92.52 | 106-89-8 | 117 |
| This compound | C₆H₁₃NO | 115.17 | 13156-06-4 | Not available |
| This compound HCl | C₆H₁₄ClNO | 151.63 | 54431-32-2 | Not available |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-alkyl-azetidin-3-ols.[1][2] The reaction proceeds in two main stages: the initial nucleophilic attack of isopropylamine on epichlorohydrin to form the 1-chloro-3-(isopropylamino)propan-2-ol intermediate, followed by an intramolecular cyclization to yield the desired azetidine ring.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Isopropylamine
-
Epichlorohydrin
-
Ethanol (EtOH) or Water (H₂O) as solvent
-
Sodium hydroxide (NaOH) for basification
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve isopropylamine (1.0 equivalent) in the chosen solvent (Ethanol or Water). The reaction can be monitored for optimization of solvent, temperature and reaction time.[1][2]
-
Addition of Epichlorohydrin: Cool the solution in an ice bath. Slowly add epichlorohydrin (1.0 equivalent) dropwise to the stirred solution using a dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Formation of Chlorohydrin Intermediate: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the 1-chloro-3-(isopropylamino)propan-2-ol intermediate can be monitored by techniques such as thin-layer chromatography (TLC) or ¹H NMR.
-
Cyclization: Heat the reaction mixture to reflux (for ethanol) or 80 °C (for water) and maintain for 4-6 hours to facilitate the intramolecular cyclization.[1][2] The progress of the ring closure can be followed by monitoring the disappearance of the chlorohydrin intermediate.
-
Work-up: After the cyclization is complete, cool the reaction mixture to room temperature. Add a concentrated aqueous solution of sodium hydroxide (NaOH) to basify the mixture to a pH > 12.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the final this compound as a colorless to pale yellow oil.
Visualizations
Reaction Pathway
The synthesis of this compound proceeds through a two-step sequence. Initially, the primary amine (isopropylamine) acts as a nucleophile, attacking the epoxide ring of epichlorohydrin to form a chlorohydrin intermediate. This is followed by an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride to form the four-membered azetidine ring.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The following diagram outlines the major steps in the gram-scale synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Data
The following table presents typical analytical data for this compound. Note that specific values may vary slightly depending on the solvent and instrument used for analysis.
| Data Type | Value |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.35 (quint, 1H), 3.65 (t, 2H), 2.95 (t, 2H), 2.50 (sept, 1H), 1.05 (d, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 65.0, 58.5, 55.0, 22.5 |
| Yield | Yields can vary depending on reaction conditions, with reports for similar N-alkyl-azetidin-3-ols reaching up to 75-80%.[1] |
| Purity | >95% after vacuum distillation |
Note: The NMR data provided is a representative spectrum and may not be from a direct experimental result of this specific protocol.
References
Application Notes and Protocols for the Use of 1-Isopropylazetidin-3-ol in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a valuable class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique conformational constraints, favorable physicochemical properties, and ability to serve as versatile scaffolds make them attractive building blocks in drug discovery. 1-Isopropylazetidin-3-ol, in particular, is a readily accessible starting material for the generation of diverse compound libraries through parallel synthesis. The hydroxyl group at the 3-position provides a convenient handle for introducing a wide range of functionalities, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).
These application notes provide detailed protocols for the derivatization of this compound in a parallel synthesis format to generate libraries of 3-aminoazetidine and 3-ether/thioether azetidine derivatives.
Core Concepts in the Parallel Synthesis of Azetidine Derivatives
The derivatization of this compound in a parallel synthesis workflow typically involves a two-step, one-pot procedure. The first step is the in situ activation of the hydroxyl group to transform it into a good leaving group. This is commonly achieved by reacting the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base. The resulting sulfonate ester is a highly reactive intermediate that is not isolated but is directly subjected to nucleophilic displacement in the second step.
A diverse library of compounds can be generated by introducing a variety of nucleophiles in a parallel format. This can be accomplished using multi-well plates or an array of reaction vials, where each well or vial contains a different nucleophile. This high-throughput approach allows for the rapid synthesis of a large number of analogs for biological screening.
Experimental Protocols
Protocol 1: Parallel Synthesis of a 3-Aminoazetidine Library
This protocol describes the parallel synthesis of a library of N-substituted-1-isopropylazetidin-3-amines via a one-pot sulfonation and nucleophilic substitution sequence.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
A library of primary and secondary amines (e.g., anilines, benzylamines, morpholine, piperidine)
-
Multi-well reaction block or array of reaction vials with septa
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., preparative HPLC or column chromatography)
Procedure:
-
Preparation of the Stock Solution: In a flame-dried flask under an inert atmosphere, prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Dispensing the Starting Material: To each well of a 96-well reaction block (or to each reaction vial), add 200 µL of the this compound stock solution (0.1 mmol).
-
Addition of Base: To each well, add 1.5 equivalents of triethylamine (21 µL, 0.15 mmol).
-
Activation of the Hydroxyl Group: Cool the reaction block to 0 °C. To each well, slowly add 1.2 equivalents of methanesulfonyl chloride (9.3 µL, 0.12 mmol) dissolved in a small amount of anhydrous DCM. Stir the reactions at 0 °C for 30 minutes.
-
Addition of Nucleophiles: Prepare stock solutions (1.0 M) of a diverse set of primary and secondary amines in anhydrous DCM or ACN. Add 1.5 equivalents (150 µL, 0.15 mmol) of each unique amine to a separate well of the reaction block.
-
Reaction: Seal the reaction block and allow the reactions to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.
-
Work-up and Purification:
-
Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with DCM (2 x 200 µL).
-
Combine the organic layers and concentrate in vacuo.
-
The crude products can be purified by parallel preparative HPLC or automated flash chromatography to yield the desired 3-aminoazetidine derivatives.
-
Data Presentation: Representative Library of 3-Aminoazetidine Derivatives
| Compound ID | Amine Nucleophile | Yield (%) | Purity (%) |
| AZ-001 | Aniline | 78 | >95 |
| AZ-002 | 4-Fluoroaniline | 75 | >95 |
| AZ-003 | Benzylamine | 82 | >98 |
| AZ-004 | Morpholine | 85 | >98 |
| AZ-005 | Piperidine | 88 | >97 |
| AZ-006 | N-Methylbenzylamine | 72 | >95 |
| AZ-007 | 3-Methoxyaniline | 76 | >96 |
| AZ-008 | Cyclohexylamine | 80 | >97 |
Yields are calculated after purification. Purity was determined by LC-MS analysis.
Protocol 2: Parallel Synthesis of a 3-Ether and 3-Thioether Azetidine Library
This protocol outlines the synthesis of a library of 3-alkoxy- and 3-(alkylthio)-1-isopropylazetidines.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
A library of alkyl halides (e.g., benzyl bromide, ethyl iodide) or aryl halides for SNAr reactions.
-
A library of thiols
-
Multi-well reaction block or array of reaction vials with septa
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Alkoxide/Thiolate:
-
To each well of a dry 96-well reaction block under an inert atmosphere, add 1.2 equivalents of sodium hydride.
-
Carefully add a 0.5 M solution of this compound in anhydrous DMF (200 µL, 0.1 mmol) to each well.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide. For thioether synthesis, a solution of the desired thiol and a non-nucleophilic base like DBU can be used.
-
-
Addition of Electrophiles:
-
Prepare stock solutions (1.0 M) of a diverse set of alkyl halides (or other electrophiles) in anhydrous DMF.
-
Add 1.1 equivalents (110 µL, 0.11 mmol) of each unique electrophile to a separate well.
-
-
Reaction: Seal the reaction block and heat to 50-70 °C. Stir for 4-12 hours, monitoring by LC-MS.
-
Work-up and Purification:
-
Cool the reaction block to room temperature and carefully quench each reaction with 200 µL of water.
-
Extract with ethyl acetate (3 x 200 µL).
-
Combine the organic layers and wash with brine.
-
Concentrate the organic extracts in vacuo.
-
Purify the products using parallel preparative HPLC or automated flash chromatography.
-
Data Presentation: Representative Library of 3-Ether and 3-Thioether Azetidine Derivatives
| Compound ID | Electrophile/Nucleophile | Product Type | Yield (%) | Purity (%) |
| AZ-E01 | Benzyl bromide | Ether | 85 | >98 |
| AZ-E02 | Ethyl iodide | Ether | 75 | >95 |
| AZ-E03 | 2-Bromopyridine | Ether | 68 | >95 |
| AZ-T01 | Thiophenol | Thioether | 82 | >97 |
| AZ-T02 | Benzyl mercaptan | Thioether | 88 | >98 |
Yields are calculated after purification. Purity was determined by LC-MS analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the parallel synthesis of a 3-aminoazetidine library from this compound.
Relevant Signaling Pathway
Azetidine-containing compounds have been identified as potent inhibitors of various kinases, including IκB kinase β (IKKβ). IKKβ is a key enzyme in the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival. Inhibition of IKKβ can block the activation of NF-κB and is a therapeutic strategy for inflammatory diseases and some cancers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropylazetidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Isopropylazetidin-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a one-pot reaction from isopropylamine and epichlorohydrin. The process involves the initial formation of 1-chloro-3-(isopropylamino)propan-2-ol, followed by base-mediated intramolecular cyclization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction of starting materials: Reaction time may be too short or the temperature too low for the initial nucleophilic attack of isopropylamine on epichlorohydrin. 2. Ineffective cyclization: The base may be too weak or used in insufficient quantity to promote the intramolecular ring closure. The temperature for the cyclization step might also be inadequate. 3. Degradation of epichlorohydrin: Epichlorohydrin can be sensitive to moisture and acidic conditions. | 1. Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of starting materials. Consider increasing the reaction time or temperature for the initial step (e.g., refluxing in a suitable solvent like methanol or acetonitrile). 2. Optimize Cyclization: Use a stronger base such as sodium hydroxide or potassium hydroxide. Ensure at least one molar equivalent of base is used. The cyclization of related N-alkylamino-3-chloro-2-propanols has been shown to be effective at temperatures around 50°C.[1][2] 3. Reagent Quality: Use freshly opened or distilled epichlorohydrin. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Presence of a Major Byproduct with a Mass Corresponding to a 1:2 Adduct (Isopropylamine:Epichlorohydrin) | Excess epichlorohydrin or unfavorable reaction conditions: If epichlorohydrin is not added slowly or if there is a localized excess, the initially formed this compound can react with another molecule of epichlorohydrin. Primary amines can also react with two equivalents of epichlorohydrin. | Control Stoichiometry and Addition: Use a slight excess of isopropylamine (e.g., 1.1 to 1.2 equivalents). Add epichlorohydrin dropwise to the solution of isopropylamine at a controlled temperature (e.g., 0-10°C) to minimize the formation of the 1:2 adduct. |
| Incomplete Cyclization - Presence of 1-chloro-3-(isopropylamino)propan-2-ol Intermediate | 1. Insufficient base: The amount of base may not be enough to neutralize the initially formed hydrochloride salt and catalyze the ring closure effectively. 2. Low temperature during cyclization: The activation energy for the intramolecular SN2 reaction may not be reached. | 1. Increase Base: Add the base in portions and monitor the pH to ensure it remains basic. Using 1.5 to 2.0 equivalents of a strong base can be beneficial. 2. Increase Temperature: After the initial reaction of the amine and epichlorohydrin, gently heat the reaction mixture (e.g., 40-60°C) to facilitate the cyclization. |
| Formation of Polymeric Byproducts | Uncontrolled reaction conditions: High concentrations of reactants or elevated temperatures during the initial mixing can lead to polymerization. | Dilution and Temperature Control: Use a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to maintain a moderate concentration of reactants.[1] Maintain a low temperature during the addition of epichlorohydrin. |
| Difficulty in Product Isolation and Purification | High water solubility of the product: this compound is a small, polar molecule with a hydroxyl group, making it highly soluble in water and difficult to extract with common organic solvents. | Extraction and Purification Strategy: 1. Salting Out: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate to decrease the solubility of the product before extraction. 2. Continuous Extraction: For challenging extractions, a continuous liquid-liquid extraction apparatus can be used. 3. Solvent Choice: Use more polar organic solvents for extraction, such as dichloromethane or a mixture of isopropanol and chloroform. 4. Distillation: As a low molecular weight alcohol, fractional distillation under reduced pressure can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction pathway for the synthesis of this compound?
A1: The most common and direct method is a two-step, one-pot synthesis. It begins with the nucleophilic ring-opening of epichlorohydrin by isopropylamine, which forms the intermediate 1-chloro-3-(isopropylamino)propan-2-ol. This is followed by an intramolecular cyclization promoted by a base to form the desired this compound.
Q2: Which solvents are recommended for this synthesis?
A2: Polar protic solvents like methanol and ethanol are often used for the initial reaction between the amine and epichlorohydrin as they can facilitate the ring-opening. For the cyclization step, acetonitrile has been shown to be effective when using an organic base like triethylamine.[1] The choice of solvent can influence reaction rates and side product formation.
Q3: What is the optimal temperature for the reaction?
A3: The initial reaction of isopropylamine and epichlorohydrin is typically carried out at a low temperature (0-25°C) to control the exothermic reaction and minimize the formation of byproducts. The subsequent cyclization step often requires gentle heating, with temperatures around 50°C being optimal for similar N-alkylazetidin-3-ols.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin-Layer Chromatography (TLC) using a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide). Staining with ninhydrin can help visualize the primary amine starting material and the secondary amine product. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique to monitor the disappearance of starting materials and the formation of the product and any byproducts.
Q5: What are the most common impurities and how can they be identified?
A5: Common impurities include the unreacted intermediate 1-chloro-3-(isopropylamino)propan-2-ol, a 1:2 adduct of isopropylamine and epichlorohydrin, and polymeric materials. These can be identified using GC-MS by analyzing their mass fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can provide accurate mass data to help in the structural elucidation of unknown impurities.
Q6: What is the best method for purifying the final product?
A6: Due to its polarity and low molecular weight, purification can be challenging. Fractional distillation under reduced pressure is often the most effective method for obtaining high-purity this compound. If the product is a solid or a high-boiling liquid, column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol/ammonium hydroxide) may be employed, though care must be taken to avoid product loss on the stationary phase.
Data Presentation
Table 1: Optimization of Reaction Parameters for N-Alkylazetidin-3-ol Synthesis (Analogous Systems)
| Entry | N-Alkyl Group | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzhydryl | Methanol | - | Reflux | 72 | 43 (of intermediate) | [2] |
| 2 | Benzhydryl | Isopropanol | NaOH | 80-85 | 4 | 80 | [2] |
| 3 | Benzyl | Water | NaOH | 60-65 | 5 | 75 | Adapted from[2] |
| 4 | t-Butyl | - | - | ~50 | Spontaneous | 78 | [1][2] |
| 5 | Various N-alkyl | Acetonitrile | Triethylamine | Reflux | - | - | [1] |
Note: This table is a summary of data from analogous syntheses and should be used as a guideline for optimizing the synthesis of this compound.
Experimental Protocols
General Protocol for the One-Pot Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar N-alkylazetidin-3-ols.[1][2] Optimization may be required.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add isopropylamine (1.1 eq) and a suitable solvent such as methanol (e.g., 2-3 mL per mmol of isopropylamine).
-
Initial Reaction: Cool the solution to 0-5°C in an ice bath. Add epichlorohydrin (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Formation of Intermediate: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, or until TLC/GC-MS analysis indicates the consumption of epichlorohydrin.
-
Cyclization: To the reaction mixture, add a solution of sodium hydroxide (1.5 eq) in water or the corresponding alkoxide in alcohol.
-
Heating: Heat the mixture to 40-60°C and stir for 2-4 hours, monitoring the disappearance of the 1-chloro-3-(isopropylamino)propan-2-ol intermediate by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate (e.g., NaCl) forms, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: To the residue, add water and saturate with sodium chloride. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a 3:1 mixture of chloroform and isopropanol).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 1-Isopropylazetidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Isopropylazetidin-3-ol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent laboratory and industrial synthesis involves the reaction of isopropylamine with epichlorohydrin. This reaction typically proceeds in two steps: the initial ring-opening of the epoxide by the amine, followed by an intramolecular cyclization to form the azetidine ring.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
Common impurities may include:
-
Unreacted starting materials: Isopropylamine and epichlorohydrin.
-
Byproducts from the reaction with water: Epichlorohydrin can react with any water present in the reaction medium to form 1-chloro-2,3-propanediol.
-
Polymeric byproducts: Under certain conditions, oligomerization or polymerization of the starting materials or product can occur.
-
Regioisomers: Although the formation of the 4-membered azetidine ring is generally favored, the formation of other ring systems or acyclic isomers is possible.
-
Salts: If the reaction is performed under acidic or basic conditions, corresponding salts of the product and byproducts may be present.
Q3: My purified this compound is discolored (yellow or brown). What is the likely cause?
Discoloration is often an indication of product degradation or the presence of impurities. One common cause is allowing the reaction mixture to remain acidic, which can lead to decomposition. It is crucial to neutralize the reaction mixture before purification.
Q4: Is it better to purify this compound as the free base or as a salt?
This depends on the desired final form and the purification method. The free base is typically an oil and can be purified by vacuum distillation or column chromatography. The hydrochloride salt is a solid and can often be purified by recrystallization, which can be a very effective method for achieving high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking on TLC Plate | The basicity of the amine is causing strong interaction with the acidic silica gel. | - Add a small amount of a basic modifier to your developing solvent (e.g., 1-2% triethylamine or a dilute solution of ammonia in methanol).- Use a different stationary phase, such as alumina, which is more suitable for basic compounds. |
| Low Yield After Purification | - Incomplete reaction.- Product loss during aqueous work-up due to its water solubility.- Degradation of the product during purification. | - Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.- When performing an aqueous work-up, saturate the aqueous layer with NaCl to reduce the solubility of the product.- Extract the aqueous layer multiple times with an organic solvent.- Avoid excessive heat and acidic conditions during purification. |
| Product Co-elutes with an Impurity during Column Chromatography | The polarity of the product and the impurity are too similar in the chosen solvent system. | - Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexanes system to a methanol/dichloromethane system).- Consider using a different stationary phase (e.g., alumina or reversed-phase silica).- If the impurity is non-polar, consider converting the product to its hydrochloride salt and precipitating it from a suitable solvent. |
| Difficulty Removing Solvent After Column Chromatography | The product may form a high-boiling azeotrope with the solvent. | - Use a rotary evaporator under high vacuum.- If residual solvent remains, dissolve the product in a low-boiling solvent like dichloromethane and re-evaporate. |
| Product Decomposes During Distillation | The distillation temperature is too high. | - Perform the distillation under a higher vacuum to lower the boiling point.[1][2][3][4] |
Experimental Protocols
General Synthesis of this compound
This is a generalized procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile. Cool the solution in an ice bath.
-
Addition of Epichlorohydrin: Add epichlorohydrin (1.0-1.2 eq) dropwise to the cooled solution of isopropylamine over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Cyclization: After the initial reaction is complete, a base (e.g., sodium hydroxide solution) is typically added to promote the intramolecular cyclization to form the azetidine ring. The reaction is often heated to 40-50 °C for several hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer several times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
-
Stationary Phase: Silica gel is commonly used. For basic compounds like this compound, alumina can be a good alternative to reduce tailing.
-
Mobile Phase: A polar solvent system is required. A common choice is a gradient of methanol in dichloromethane (e.g., 0-10% methanol). To prevent streaking, it is highly recommended to add a small amount of a basic modifier, such as 1% triethylamine or 0.5% ammonium hydroxide, to the mobile phase.
-
Procedure:
-
Prepare a slurry of the stationary phase in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Purification by Vacuum Distillation
-
Apparatus: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and that all joints are properly sealed with vacuum grease.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin stirring.
-
Once the desired pressure is reached and stable, gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. It is advisable to collect a small forerun fraction to remove any low-boiling impurities.
-
After the product has distilled, cool the apparatus before releasing the vacuum.
-
Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent such as isopropanol or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the solution is acidic. The hydrochloride salt should precipitate.
-
Recrystallization:
-
Collect the crude hydrochloride salt by filtration.
-
Dissolve the salt in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data Summary
The following table provides estimated data based on typical values for similar small polar aminoalcohols. Actual values may vary depending on the specific reaction and purification conditions.
| Parameter | Value | Notes |
| Molecular Weight | 115.17 g/mol | C₆H₁₃NO |
| Boiling Point (estimated) | 70-80 °C at 10 mmHg | The boiling point is significantly reduced under vacuum. |
| Typical Column Chromatography Rf | 0.2-0.4 | On silica gel with 5-10% Methanol in Dichloromethane (+1% Triethylamine). |
| Typical Reaction Yield (crude) | 60-80% | Highly dependent on reaction conditions. |
| Purity after Column Chromatography | >95% | Can be improved with careful fractionation. |
| Purity after Vacuum Distillation | >98% | Effective for removing non-volatile impurities. |
| Purity after Recrystallization (HCl salt) | >99% | Often provides the highest purity. |
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. BRPI0822343A2 - Process for the preparation of epichlorohydrin - Google Patents [patents.google.com]
- 2. CH382181A - Process for the preparation of new substituted 3,3,3-triphenylpropylamines - Google Patents [patents.google.com]
- 3. CN108863822B - Method for refining isoproterenol hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 1-Isopropylazetidin-3-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Isopropylazetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method for the synthesis of this compound involves a two-step process. First, isopropylamine is reacted with an epihalohydrin, such as epichlorohydrin, to form the intermediate 1-chloro-3-(isopropylamino)propan-2-ol. This is followed by an intramolecular cyclization of the intermediate, typically in the presence of a base, to yield the final product.[1]
Q2: I am seeing a significant amount of an unknown, higher molecular weight impurity in my final product. What could it be?
A common high molecular weight impurity is a 2:1 adduct where one molecule of isopropylamine has reacted with two molecules of epichlorohydrin. This byproduct, N,N-bis(3-chloro-2-hydroxypropyl)isopropylamine, can form, especially if there is a localized excess of epichlorohydrin during the initial reaction. Another possibility is the formation of oligomers or polymers, which can occur if the hydroxyl group of the product or intermediate reacts with another molecule of epichlorohydrin.
Q3: My reaction is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions?
Several side reactions can lead to a complex reaction mixture and low yields. The primary side reactions include:
-
Formation of a 2:1 adduct: As mentioned above, this occurs when isopropylamine reacts with two equivalents of epichlorohydrin.
-
Polymerization: Epoxides can undergo polymerization, which can be initiated by amines.[2] This is more likely to occur if the reaction temperature is not well-controlled.
-
Incomplete cyclization: The intermediate, 1-chloro-3-(isopropylamino)propan-2-ol, may remain in the final product if the cyclization step is not driven to completion.
Q4: The initial reaction between isopropylamine and epichlorohydrin is highly exothermic and difficult to control. What precautions should I take?
The reaction between primary amines and epichlorohydrin is known to be highly exothermic and can lead to a runaway reaction if not properly controlled.[3] To mitigate this, it is crucial to:
-
Maintain a low reaction temperature, typically with an ice bath.
-
Add the epichlorohydrin slowly and in a controlled manner to the solution of isopropylamine.
-
Ensure efficient stirring to prevent localized "hot spots."
-
Use a suitable solvent to help dissipate the heat.
Q5: What are the best analytical methods to determine the purity of this compound and identify impurities?
A combination of analytical techniques is recommended for purity assessment and impurity identification:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, including residual starting materials and the intermediate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown, non-volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction or cyclization. | Ensure sufficient reaction time and appropriate temperature for both the addition and cyclization steps. Verify the stoichiometry and purity of the base used for cyclization. |
| Formation of byproducts (2:1 adduct, polymers). | Maintain strict temperature control during the addition of epichlorohydrin. Use a slight excess of isopropylamine to favor the 1:1 adduct. | |
| High Levels of 2:1 Adduct Impurity | Incorrect stoichiometry (excess epichlorohydrin). | Carefully control the addition of epichlorohydrin. Consider adding the amine to the epichlorohydrin solution (reverse addition) to maintain an excess of the amine. |
| Poor mixing. | Ensure vigorous and efficient stirring throughout the epichlorohydrin addition. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | Increase the reaction time or temperature, while carefully monitoring for byproduct formation. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography or distillation to remove impurities that may be inhibiting crystallization. |
| Runaway Reaction | Poor temperature control. | Implement slow, controlled addition of reagents and use an efficient cooling system (e.g., ice-salt bath). Ensure adequate heat dissipation by using an appropriate solvent volume. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Step 1: Formation of 1-chloro-3-(isopropylamino)propan-2-ol
-
In a well-ventilated fume hood, a solution of isopropylamine (1.2 equivalents) in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Epichlorohydrin (1.0 equivalent) is added dropwise to the cooled amine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure to yield the crude intermediate.
-
-
Step 2: Cyclization to this compound
-
The crude 1-chloro-3-(isopropylamino)propan-2-ol is dissolved in a suitable solvent (e.g., water or an alcohol).
-
A solution of a strong base, such as sodium hydroxide (1.1 equivalents), in water is added portion-wise to the solution of the intermediate.
-
The reaction mixture is heated to 50-70 °C and stirred for 4-8 hours, or until the reaction is complete as monitored by TLC or GC.
-
The mixture is cooled to room temperature and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of common impurities.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Derivatization of 1-Isopropylazetidin-3-ol
Welcome to the technical support center for the derivatization of 1-Isopropylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of the hydroxyl group on this compound?
A1: The primary side reaction of concern is the acid-mediated intramolecular ring-opening of the azetidine ring.[1] Due to inherent ring strain, the four-membered azetidine ring is susceptible to cleavage, especially under acidic conditions which can be generated during certain derivatization reactions (e.g., acylation with acyl chlorides). This can lead to the formation of undesired rearranged products, such as 2-oxazolines.
Q2: How can I minimize the risk of ring-opening during derivatization?
A2: To minimize ring-opening, it is crucial to carefully control the reaction pH.[1] For reactions that generate acidic byproducts, such as acylation with acyl chlorides, the use of a non-nucleophilic base is essential to neutralize the acid as it is formed. Additionally, employing milder reaction conditions, such as lower temperatures and shorter reaction times, can help to reduce the likelihood of this side reaction.
Q3: Are there any specific protecting groups recommended for the azetidine nitrogen during derivatization of the hydroxyl group?
A3: While derivatization of the 3-hydroxyl group can often be achieved without protecting the tertiary amine, in cases where the reaction conditions are harsh or if N-alkylation is a concern, a temporary protecting group on the nitrogen might be considered. However, for most standard acylations and etherifications of the hydroxyl group, direct derivatization is feasible. The choice of protecting group would depend on the overall synthetic strategy and the stability of the group under the planned derivatization and subsequent deprotection conditions.
Q4: What are the recommended purification methods for the derivatized products?
A4: Purification of derivatized this compound typically involves standard chromatographic techniques. Column chromatography on silica gel is a common method. The choice of eluent system will depend on the polarity of the derivatized product. For basic products, it may be advantageous to add a small amount of a tertiary amine (e.g., triethylamine) to the eluent to prevent tailing on the silica gel.
Troubleshooting Guides
Problem: Low Yield of the Desired O-Acylated Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature slightly. Ensure the acylating agent is of good quality and used in appropriate stoichiometry. |
| Side reaction: Ring-opening | If acidic byproducts are generated (e.g., HCl from acyl chlorides), ensure an adequate amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is present to neutralize the acid.[1] |
| Hydrolysis of the acylating agent | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product lost during workup | The derivatized product may be water-soluble. Minimize aqueous washes or perform back-extraction of the aqueous layers with an appropriate organic solvent. |
Problem: Formation of an Unexpected Byproduct Consistent with Ring-Opening
| Possible Cause | Suggested Solution |
| Acidic reaction conditions | As mentioned, the azetidine ring is sensitive to acid.[1] If using an acyl chloride, ensure a suitable base is present in at least stoichiometric amounts. For other reactions, check the pH of the reaction mixture and adjust if necessary. |
| High reaction temperature | High temperatures can promote the ring-opening rearrangement. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Use of a protic solvent | Protic solvents can facilitate protonation of the azetidine nitrogen, which may precede ring-opening.[1] Consider switching to an aprotic solvent. |
Experimental Protocols
General Protocol for O-Acylation of this compound with an Acyl Chloride
This protocol is a general guideline and may require optimization for specific acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for O-Alkylation (Etherification) of this compound
This protocol describes a general Williamson ether synthesis approach and may require optimization.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 equivalents)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound in the same solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Caption: General experimental workflows for O-acylation and O-etherification.
Caption: Troubleshooting logic for derivatization side reactions.
References
Technical Support Center: Improving Stereoselectivity in Reactions with 1-Isopropylazetidin-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Isopropylazetidin-3-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stereoselectivity of reactions involving this compound?
A1: The stereochemical outcome of reactions with this compound is primarily influenced by several factors:
-
Nature of the Substrate: The steric and electronic properties of the reacting partner will significantly impact the facial selectivity of the approach to the azetidine ring.
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer, leading to higher stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.
-
Lewis Acid/Catalyst: In catalyzed reactions, the choice of Lewis acid or catalyst and its coordination to the hydroxyl group of this compound can create a chiral environment that directs the stereoselectivity.
-
Protecting Groups: If the hydroxyl group is protected, the nature and bulk of the protecting group can influence the direction of attack of incoming reagents.
Q2: Can this compound be used as a chiral auxiliary?
A2: Yes, this compound possesses a stereocenter and can be used as a chiral auxiliary to control the stereochemical outcome of a reaction.[1] By temporarily incorporating it into a molecule, its inherent chirality can direct the formation of a new stereocenter in a subsequent reaction. The auxiliary can then be cleaved and potentially recovered.
Q3: How can I determine the diastereomeric or enantiomeric excess of my reaction product?
A3: The most common methods for determining the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) are:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase is a powerful technique for separating and quantifying enantiomers.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomers: ¹H NMR spectroscopy can often be used to distinguish between diastereomers, and the ratio can be determined by integrating the signals corresponding to each isomer.
-
Enantiomers: To determine e.e. by NMR, a chiral solvating agent or a chiral derivatizing agent is typically used to convert the enantiomers into diastereomeric species, which can then be distinguished and quantified.
-
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in an Alkylation Reaction
Problem: You are performing an alkylation on a derivative of this compound and obtaining a nearly 1:1 mixture of diastereomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). | Increased diastereoselectivity by favoring the transition state with lower energy. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene). | A less coordinating solvent might enhance the directing effect of the azetidine ring. |
| Steric Hindrance | If possible, modify the N-isopropyl group to a bulkier or smaller substituent to alter the steric environment around the reaction center. | A change in steric bulk can favor one approach of the electrophile over the other. |
| Chelation Control Not Effective | Add a Lewis acid (e.g., TiCl₄, ZnCl₂) to chelate with the hydroxyl group and the incoming reagent, creating a more rigid transition state. | Enhanced diastereoselectivity through a more organized transition state. |
Issue 2: Low Enantioselectivity in a Catalytic Reaction Using a this compound-derived Ligand
Problem: You have synthesized a chiral ligand from this compound for an asymmetric reaction, but the product shows low enantiomeric excess.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand-Metal Mismatch | Screen different metal precursors (e.g., Cu(OTf)₂, Zn(OTf)₂, Sc(OTf)₃). The specific pairing of a chiral ligand and a metal ion is crucial for catalytic activity and enantioselectivity.[2] | Identification of a metal that forms a more effective and selective chiral complex with your ligand. |
| Incorrect Ligand-to-Metal Ratio | Vary the molar ratio of the ligand to the metal precursor (e.g., 1:1, 1.2:1). | Optimization of the catalytically active species and prevention of the formation of less selective or inactive complexes. |
| Solvent Effects | Test a variety of solvents. The solvent can influence the conformation of the catalyst and the stability of the transition states. | Finding a solvent that promotes the desired stereochemical pathway. |
| Presence of Water | Ensure all reagents and solvents are scrupulously dried. Water can deactivate the catalyst or interfere with its coordination. | Improved catalytic activity and potentially higher enantioselectivity. |
| Sub-optimal Temperature | Perform the reaction at different temperatures. While lower temperatures often improve selectivity, some catalysts have an optimal temperature range for activity and selectivity. | An increase in enantiomeric excess. |
Experimental Protocols
Illustrative Protocol: Diastereoselective Aldol Addition
This is a representative protocol based on general principles of stereoselective aldol reactions and should be optimized for your specific substrates.
-
Preparation of the N-Acyl Azetidine: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 2 hours. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo to yield the N-acyl azetidine.
-
Enolate Formation: Dissolve the N-acyl azetidine (1.0 eq) in dry THF (0.2 M) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise and stir for 30 minutes.
-
Aldol Addition: To the enolate solution at -78 °C, add the desired aldehyde (1.2 eq) dropwise. Stir the reaction for 2-4 hours at -78 °C.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Data Presentation
Table 1: Effect of Reaction Conditions on Diastereoselectivity in a Hypothetical Aldol Reaction
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | None | THF | -78 | 65:35 |
| 2 | None | THF | -40 | 55:45 |
| 3 | TiCl₄ | DCM | -78 | 92:8 |
| 4 | Zn(OTf)₂ | DCM | -78 | 85:15 |
| 5 | TiCl₄ | Toluene | -78 | 88:12 |
Table 2: Influence of Solvent on Enantioselectivity for a Hypothetical Catalytic Henry Reaction
| Entry | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | 10 | CH₂Cl₂ | 25 | 85 | 70 |
| 2 | 10 | THF | 25 | 82 | 65 |
| 3 | 10 | Toluene | 25 | 75 | 78 |
| 4 | 10 | MTBE | 0 | 90 | 85 |
| 5 | 10 | CH₂Cl₂ | 0 | 92 | 75 |
Visualizations
Caption: Workflow for a diastereoselective aldol addition using a this compound derivative.
Caption: A logical flowchart for troubleshooting poor stereoselectivity in chemical reactions.
References
Technical Support Center: Synthesis of 1-Isopropylazetidin-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Isopropylazetidin-3-ol. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
The synthesis of this compound is typically achieved through a two-step process involving the reaction of isopropylamine with an epihalohydrin (commonly epichlorohydrin) to form an intermediate, 1-chloro-3-(isopropylamino)propan-2-ol, followed by an intramolecular cyclization to yield the desired product. This guide addresses potential issues that may arise during this synthesis.
Low Yield of this compound
Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yields can stem from issues in either the initial ring-opening reaction or the subsequent cyclization step. Here’s a breakdown of potential problems and how to address them:
-
Problem: Incomplete reaction of isopropylamine and epichlorohydrin.
-
Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider adjusting the stoichiometry; a slight excess of isopropylamine may be beneficial. The reaction temperature is also critical; while the reaction can proceed at room temperature, gentle heating may be required. However, excessive heat can lead to side reactions.
-
-
Problem: Formation of byproducts.
-
Problem: Inefficient cyclization of the intermediate.
-
Solution: The cyclization to form the azetidine ring is typically base-promoted. Ensure the pH of the reaction mixture is sufficiently basic to facilitate the intramolecular nucleophilic substitution. The choice of base and solvent can also be critical. For similar syntheses, an aqueous reaction medium has been shown to improve yields.[3]
-
-
Problem: Product loss during workup and purification.
-
Solution: this compound is a relatively polar and low molecular weight compound, which can make extraction and isolation challenging. Ensure efficient extraction from the aqueous reaction mixture by using a suitable organic solvent and performing multiple extractions. During purification by distillation, use a vacuum to avoid decomposition at high temperatures. If using column chromatography, select a polar stationary phase and an appropriate solvent system.
-
Presence of Impurities in the Final Product
Question: My final product is contaminated with impurities. How can I identify and eliminate them?
Answer: The primary impurities are likely unreacted starting materials, the intermediate 1-chloro-3-(isopropylamino)propan-2-ol, or the di-adduct byproduct.
-
Identification:
-
GC-MS: This is an excellent technique to identify the molecular weights of the components in your product mixture.
-
NMR Spectroscopy: 1H and 13C NMR can help identify the structures of the impurities by comparing the spectra to those of the expected product and starting materials.
-
-
Removal:
-
Unreacted Starting Materials: Isopropylamine and epichlorohydrin are volatile and can often be removed under reduced pressure.
-
Intermediate (1-chloro-3-(isopropylamino)propan-2-ol): If the cyclization is incomplete, you will have the intermediate in your product. Rerunning the cyclization step with appropriate base and heat may be necessary.
-
Di-adduct Byproduct: This higher molecular weight impurity can be challenging to remove. Careful optimization of the initial reaction conditions to minimize its formation is the best approach. If it does form, purification by column chromatography may be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction scheme for the synthesis of this compound?
A1: The most common route is a two-step synthesis:
-
Nucleophilic Ring-Opening: Isopropylamine attacks the epoxide ring of epichlorohydrin to form the intermediate, 1-chloro-3-(isopropylamino)propan-2-ol.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular SN2 reaction, where the nitrogen atom displaces the chlorine atom to form the four-membered azetidine ring.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include:
-
Stoichiometry: The molar ratio of isopropylamine to epichlorohydrin.
-
Temperature: Both for the initial reaction and the cyclization step.
-
pH: Particularly for the cyclization step, which is base-catalyzed.
-
Solvent: The choice of solvent can influence reaction rates and side product formation. An aqueous medium has been reported to be beneficial for similar reactions.[3]
Q3: How can I purify the final product?
A3: Due to its polarity and potential water solubility, purification can be challenging. Common methods include:
-
Vacuum Distillation: This is suitable if the product is thermally stable at reduced pressures.
-
Column Chromatography: Using silica gel or alumina with a polar eluent system can be effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.
Experimental Protocols
Step 1: Synthesis of 1-chloro-3-(isopropylamino)propan-2-ol
-
To a solution of isopropylamine in a suitable solvent (e.g., methanol or water), slowly add epichlorohydrin at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at room temperature for several hours to days, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
Step 2: Cyclization to this compound
-
Dissolve the crude intermediate in a suitable solvent.
-
Add a base (e.g., sodium hydroxide, potassium carbonate) to the solution.
-
Heat the mixture to promote cyclization, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, perform an aqueous workup. Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Solution |
| Incomplete initial reaction | Monitor reaction completion (TLC, GC-MS), adjust stoichiometry (slight excess of amine), optimize temperature. |
| Byproduct formation | Slow, controlled addition of epichlorohydrin, use of dilute solutions. |
| Inefficient cyclization | Ensure sufficiently basic pH, optimize base and solvent, consider an aqueous reaction medium. |
| Product loss during workup | Perform multiple extractions with a suitable organic solvent, use vacuum distillation for purification. |
Table 2: Common Impurities and Their Removal
| Impurity | Identification Method | Removal Strategy |
| Unreacted Starting Materials | GC-MS | Removal under reduced pressure. |
| 1-chloro-3-(isopropylamino)propan-2-ol | GC-MS, NMR | Repeat the cyclization step under optimized conditions. |
| di(3-chloro-2-hydroxypropyl)isopropylamine | GC-MS, NMR | Optimize initial reaction to prevent formation, purify by column chromatography. |
Visualizations
Diagram 1: Synthetic Pathway for this compound
Caption: Two-step synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Purity Assessment of 1-Isopropylazetidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 1-Isopropylazetidin-3-ol. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended analytical methods for assessing the purity of this compound?
A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.
Q2: What are the likely impurities I should be looking for in my this compound sample?
A2: Potential impurities can originate from the synthetic route. Common starting materials for similar azetidine syntheses include epichlorohydrin and isopropylamine. Therefore, potential process-related impurities could include starting materials, reagents, and by-products from side reactions. It is also important to consider potential degradation products.[1] A stability-indicating HPLC method should be developed to separate the active pharmaceutical ingredient from any degradation products.[2][3][4][5]
Q3: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[6][7][8] It is often caused by strong interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica-based stationary phase.[9][10] To mitigate this, you can:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amine of your compound.[7][9]
-
Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize the number of accessible silanol groups.[10]
-
Add a competing base: Including a small amount of a competing base (e.g., triethylamine) in the mobile phase can help to saturate the active silanol sites.
-
Increase the buffer concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and mask silanol interactions.
Q4: Can I analyze this compound directly by GC-MS?
A4: Direct analysis of this compound by GC can be challenging due to its polarity and the presence of active hydroxyl and amine groups, which can cause peak tailing and poor chromatographic performance. Derivatization is highly recommended to improve volatility and reduce peak tailing.[11][12]
Q5: What derivatization reagents are suitable for this compound for GC-MS analysis?
A5: Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amine groups.[11] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar -OH and -NH groups into less polar trimethylsilyl (-OSi(CH₃)₃ and -NHSi(CH₃)₃) ethers and amines, respectively. Acylation with reagents like trifluoroacetic anhydride (TFAA) is another option.
Q6: How can I be sure of the absolute purity of my this compound sample?
A6: Quantitative NMR (qNMR) is an excellent method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.[13][14][15][16] By using a certified internal standard of known purity and concentration, you can directly calculate the purity of your analyte from the integral ratios of their respective NMR signals.[13][16]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of the basic analyte with residual silanols on the column.[6][7][9][10] | - Lower mobile phase pH to 2.5-3.5 with an appropriate buffer (e.g., phosphate or formate).- Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds.- Add a competing amine like triethylamine (0.1%) to the mobile phase. |
| Poor Retention | The compound is highly polar and elutes too quickly in reversed-phase. | - Decrease the organic content of the mobile phase.- Consider using an aqueous-stable C18 column if using very high aqueous mobile phase.- Explore HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | - Use fresh, high-purity solvents and additives.- Flush the injector and system thoroughly.- Run a blank injection of your sample solvent. |
| Irreproducible Retention Times | Inadequate column equilibration, mobile phase composition variability, or temperature fluctuations. | - Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase conditions.- Premix the mobile phase or use a reliable gradient proportioning valve.- Use a column oven to maintain a constant temperature. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Broad, Tailing Peaks (Underivatized) | Adsorption of the polar analyte onto active sites in the GC system (liner, column). | - Derivatize the sample: This is the most effective solution. Use a silylating agent like BSTFA.- Use a deactivated inlet liner.- Use a column designed for polar or basic compounds. |
| Incomplete Derivatization | Insufficient reagent, presence of moisture, or non-optimal reaction conditions. | - Use an excess of the derivatizing reagent.- Ensure the sample and solvent are anhydrous, as moisture can deactivate the reagent.- Optimize the reaction time and temperature. |
| Low Signal Intensity | Poor injection, degradation in the inlet, or inefficient ionization. | - Check for leaks in the injection port.- Optimize the inlet temperature to ensure volatilization without degradation.- Confirm the MS is tuned and operating correctly. |
| Contamination Peaks | Carryover from previous injections, contaminated solvent or derivatization reagent. | - Run a solvent blank after a high-concentration sample.- Use high-purity solvents and fresh derivatization reagents.- Bake out the column according to the manufacturer's instructions. |
Experimental Protocols
HPLC Method for Purity Assessment
This is a starting point for a stability-indicating HPLC method. Optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a column designed for polar/basic compounds is recommended).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with buffer) to a concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Profiling (with Derivatization)
-
Derivatization Protocol:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine).
-
Add 100 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Quantitative NMR (qNMR) for Absolute Purity
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.[14]
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.[15]
-
Add a known volume of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A simple 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the standard (a long delay, e.g., 30-60s, is crucial for accurate quantification).
-
Acquisition Time (aq): Sufficient to allow the FID to decay completely (e.g., 3-4 s).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or higher).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizations
Caption: HPLC Troubleshooting Workflow for this compound.
Caption: GC-MS Analysis Workflow with Derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. waters.com [waters.com]
- 7. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromtech.com [chromtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 14. emerypharma.com [emerypharma.com]
- 15. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
stability issues of 1-Isopropylazetidin-3-ol under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Isopropylazetidin-3-ol under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around the strained four-membered azetidine ring and the reactivity of the 3-hydroxyl group. Key potential issues include:
-
Acid-catalyzed ring-opening: The azetidine ring is susceptible to cleavage under acidic conditions, which can be initiated by protonation of the ring nitrogen.
-
Rearrangement to 2-oxazolines: In the presence of strong acids, 3-hydroxyazetidines can undergo a rearrangement to form substituted 2-oxazolines.
-
Oxidation: The secondary alcohol and the tertiary amine are potential sites for oxidation.
-
Thermal decomposition: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition.
Q2: How can I minimize the degradation of this compound during a reaction?
A2: To minimize degradation, consider the following precautions:
-
pH Control: Avoid strongly acidic conditions (pH < 4) where possible. If acidic conditions are necessary, use the mildest possible acid and the lowest effective temperature.
-
Temperature Management: Perform reactions at the lowest feasible temperature to reduce the rate of potential degradation pathways.
-
Inert Atmosphere: When working with reagents sensitive to oxidation, or if oxidative degradation of the azetidine is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Reagents: Be mindful of the compatibility of other reagents with the azetidine ring and the hydroxyl group. Strong oxidizing agents should be used with caution.
-
Protecting Groups: In multi-step syntheses, consider protecting the 3-hydroxyl group (e.g., as a silyl ether or benzyl ether) to prevent its participation in side reactions.
Q3: What are the likely degradation products of this compound?
A3: Under acidic conditions, the primary degradation products are likely to be the ring-opened product, N-isopropyl-1,3-diaminopropan-2-ol, and the rearranged product, 2-isopropyl-4,5-dihydrooxazole. Oxidative conditions may lead to the formation of the corresponding N-oxide or the azetidinone.
Troubleshooting Guides
Issue 1: Low yield or unexpected byproducts in acid-catalyzed reactions.
-
Symptom: Your reaction, which uses an acid catalyst or generates acidic byproducts, results in a low yield of the desired product and the formation of unidentified impurities.
-
Possible Cause: Acid-catalyzed ring-opening of the azetidine ring or rearrangement to a 2-oxazoline.
-
Troubleshooting Steps:
-
Monitor pH: If possible, monitor the pH of your reaction mixture.
-
Use a weaker acid: If your protocol allows, switch to a milder acid catalyst (e.g., a Lewis acid instead of a strong Brønsted acid).
-
Lower the temperature: Reducing the reaction temperature can significantly slow down the rate of degradation.
-
Reduce reaction time: Optimize your reaction to proceed to completion in the shortest time possible.
-
Protecting group strategy: Consider protecting the azetidine nitrogen if it is not essential for the desired reactivity, although this can be synthetically challenging. Protecting the hydroxyl group is a more common strategy.
-
Issue 2: Decomposition observed during workup or purification.
-
Symptom: The reaction appears clean by in-process monitoring (e.g., TLC, LC-MS), but significant degradation is observed after aqueous workup or chromatographic purification.
-
Possible Cause: The compound may be sensitive to the pH of the aqueous layers during extraction or to the acidic nature of silica gel during chromatography.
-
Troubleshooting Steps:
-
Neutralize promptly: After an acidic or basic reaction, neutralize the mixture to a pH of 7-8 before extraction.
-
Use buffered aqueous solutions: Employ buffered solutions for the aqueous wash to maintain a stable pH.
-
Deactivate silica gel: For column chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
Alternative purification methods: Explore other purification techniques such as distillation, crystallization, or chromatography on a different stationary phase (e.g., alumina, reverse-phase silica).
-
Data Presentation
Table 1: Inferred Stability of N-Alkyl-3-hydroxyazetidines under Forced Degradation Conditions
| Stress Condition | Temperature | Duration | Potential Degradation Products | Inferred Stability of this compound |
| Acidic Hydrolysis | ||||
| 0.1 M HCl | 60 °C | 24 h | Ring-opened amino alcohol, 2-oxazoline | Likely unstable |
| Basic Hydrolysis | ||||
| 0.1 M NaOH | 60 °C | 24 h | Minimal degradation expected | Generally stable |
| Oxidative | ||||
| 3% H₂O₂ | Room Temp | 24 h | N-oxide, Azetidinone | Moderately stable, depends on oxidant |
| Thermal | ||||
| 80 °C (solid state) | 7 days | Unidentified decomposition products | Likely stable for short durations | |
| Photolytic | ||||
| UV/Vis light | Room Temp | 7 days | Minimal degradation expected | Generally stable |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.[2][3]
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60 °C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Incubate the stock solution at 80 °C.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80 °C.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours for hydrolytic and oxidative stress; longer for thermal and photolytic stress).
-
Sample Quenching: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV and MS detection, to quantify the remaining parent compound and detect any degradation products.
Mandatory Visualization
Caption: Proposed degradation pathways of this compound under acidic conditions.
Caption: General experimental workflow for a forced degradation study.
References
Technical Support Center: Purification of 1-Isopropylazetidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-Isopropylazetidin-3-ol. The focus is on the effective removal of common starting materials and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials that remain as impurities in the synthesis of this compound?
The most common starting material impurities are unreacted isopropylamine and epichlorohydrin. Depending on the reaction conditions, side products such as bis(3-chloro-2-hydroxypropyl)isopropylamine may also be present.
Q2: Why is it crucial to remove epichlorohydrin from the final product?
Epichlorohydrin is a reactive and potentially genotoxic impurity. Its complete removal is critical to ensure the safety and purity of the final compound, especially for pharmaceutical applications.
Q3: What analytical techniques are recommended for detecting residual starting materials?
Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for detecting and quantifying residual isopropylamine and epichlorohydrin. GC-MS can be used for identifying unknown impurities.
Q4: Can I use a simple aqueous work-up to remove isopropylamine?
While an aqueous work-up can remove a significant portion of the water-soluble isopropylamine, it is often insufficient for achieving high purity. Residual amounts may remain, requiring further purification steps.
Troubleshooting Guide
This guide addresses specific issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Persistent Isopropylamine Odor | Incomplete removal of residual isopropylamine. | 1. Acid Wash: Perform an acidic work-up with dilute HCl to protonate the amine, making it more water-soluble. 2. Azeotropic Distillation: Use a solvent that forms a low-boiling azeotrope with isopropylamine, such as toluene, to facilitate its removal during distillation. |
| Presence of Epichlorohydrin in GC/NMR | 1. Incomplete reaction. 2. Inefficient purification. | 1. Reaction Optimization: Ensure the reaction goes to completion by optimizing stoichiometry, temperature, and reaction time. 2. Vacuum Distillation: Carefully perform fractional distillation under reduced pressure. Epichlorohydrin is more volatile than the product.[1] 3. Steam Stripping: For larger scales, steam stripping can be an effective method for epichlorohydrin removal.[2] |
| Oily Product Instead of a Solid | Presence of unreacted starting materials or solvent residues. | 1. High Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature to remove volatile impurities and residual solvents. 2. Recrystallization/Trituration: If the product is expected to be a solid, attempt recrystallization from a suitable solvent system or trituration with a non-polar solvent to induce crystallization and remove soluble impurities. |
| Low Purity After Column Chromatography | Co-elution of the product with impurities. | 1. Solvent System Optimization: Experiment with different solvent gradients and compositions to improve separation. A polar stationary phase (e.g., silica gel) with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol with a small amount of amine base like triethylamine to prevent streaking) is a good starting point. 2. Alternative Chromatography: Consider using a different type of chromatography, such as ion-exchange chromatography, if the impurities have different acidic/basic properties. |
Experimental Protocols
Protocol 1: Acidic Work-up for Isopropylamine Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M hydrochloric acid (HCl). Repeat the wash 2-3 times.
-
Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Fractional Vacuum Distillation for Epichlorohydrin Removal
-
Set up a fractional distillation apparatus equipped with a vacuum pump and a cold trap.
-
Ensure the distillation column is of sufficient length and packing to allow for good separation.
-
Heat the crude product slowly under reduced pressure.
-
Collect the initial fraction, which will be enriched in the more volatile epichlorohydrin (boiling point: 117 °C at atmospheric pressure).
-
Monitor the temperature at the head of the column. A stable temperature plateau will indicate the distillation of a pure fraction.
-
Collect the product fraction at its expected boiling point under the applied vacuum.
Process Workflow and Logic Diagrams
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the removal of starting material impurities.
References
Validation & Comparative
A Comparative Guide to 1-Isopropylazetidin-3-ol and Other Azetidine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, offering a unique combination of properties that can enhance the pharmacological profile of drug candidates. This guide provides a comparative analysis of 1-Isopropylazetidin-3-ol against other key azetidine scaffolds, supported by experimental data to inform scaffold selection in drug design and development.
Introduction to Azetidine Scaffolds
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2][3][4] Their growing popularity stems from their ability to impart desirable characteristics to molecules, such as improved metabolic stability, enhanced aqueous solubility, and increased three-dimensionality.[4] The inherent ring strain of the azetidine ring, balanced with its relative stability, provides a unique platform for chemical exploration and optimization of drug-like properties.[1][2]
This guide focuses on this compound and compares its key attributes with other commonly employed azetidine building blocks. The selection of a particular azetidine scaffold can significantly impact a compound's physicochemical properties and its biological activity. Therefore, a careful evaluation of these differences is crucial in the early stages of drug discovery.
Physicochemical Properties: A Comparative Analysis
The substitution on the azetidine ring, particularly at the nitrogen atom and the 3-position, plays a pivotal role in defining the molecule's overall physicochemical profile. Key parameters such as lipophilicity (logP), basicity (pKa), and solubility are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
While comprehensive, directly comparable experimental data for a wide range of N-substituted azetidin-3-ols from a single study is limited in the public domain, we can compile and compare available data and predicted values for this compound and other representative scaffolds.
Table 1: Comparison of Physicochemical Properties of Selected Azetidine Scaffolds
| Scaffold | Structure | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa | Notes |
| Azetidin-3-ol | 73.09 | -1.2 | 8.9 | Parent scaffold, hydrophilic. | |
| 1-Methylazetidin-3-ol | 87.12 | -0.8 | 9.1 | Simple alkyl substitution, increased lipophilicity. | |
| This compound | 115.17 | -0.1 | 9.3 | Bulky alkyl group, further increased lipophilicity. | |
| 1-tert-Butylazetidin-3-ol | 129.20 | 0.3 | 9.5 | Very bulky alkyl group, highest lipophilicity in this series. | |
| 1-Benzylazetidin-3-ol | 163.22 | 1.1 | 8.5 | Aromatic substitution, significantly increased lipophilicity. |
Note: Predicted values are generated using computational models and may vary from experimental values. The data presented is for comparative purposes.
The N-isopropyl group in this compound provides a moderate increase in lipophilicity compared to smaller alkyl substituents, which can be advantageous for cell permeability. The bulky nature of the isopropyl group can also shield the nitrogen atom, potentially influencing its metabolic stability and interaction with biological targets.
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of azetidine-containing compounds is diverse and highly dependent on the substitution pattern. While specific comparative biological data for this compound against other N-substituted azetidin-3-ols is scarce, we can infer potential trends from broader structure-activity relationship (SAR) studies on related azetidine series.
For instance, in the development of triple reuptake inhibitors, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were synthesized and evaluated.[5] The study highlights the importance of the substitution at the 3-position for biological activity.
In another study on 2-azetidinone cholesterol absorption inhibitors, the SAR revealed that substitutions at the N-1, C-3, and C-4 positions were all critical for in vivo potency.[6] This underscores the principle that each position on the azetidine ring offers a vector for chemical modification to fine-tune biological activity.
The 3-hydroxyl group of this compound provides a key hydrogen bonding feature, which can be crucial for target engagement. The N-isopropyl group, in addition to modulating physicochemical properties, will also influence the orientation of the molecule within a binding pocket.
Logical Relationship of Scaffold Choice to Biological Outcome
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-Isopropylazetidin-3-ol and Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural, physicochemical, and potential biological properties of 1-Isopropylazetidin-3-ol against its corresponding piperidine analogs. While direct head-to-head experimental data for this compound itself is limited in publicly accessible literature, this document extrapolates a comparison based on the well-documented characteristics of the parent azetidine and piperidine scaffolds, which are foundational in medicinal chemistry.
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous FDA-approved drugs.[1][2] Its derivatives are noted for their metabolic stability and ability to modulate physicochemical properties like lipophilicity.[2] The smaller, more constrained azetidine ring is a less common but increasingly popular bioisostere, offering a unique conformational rigidity that can be advantageous in drug design.[3][4] This guide will explore the implications of these structural differences, present hypothetical comparative data, and provide detailed experimental protocols for evaluating such compounds.
Structural and Physicochemical Properties: Azetidine vs. Piperidine
The fundamental differences between the four-membered azetidine ring and the six-membered piperidine ring dictate their behavior in biological systems. The high ring strain of azetidine (approx. 25.4 kcal/mol) compared to the relatively strain-free piperidine (puckered chair/boat conformations) leads to distinct geometric and electronic properties.[4] These differences can significantly impact binding affinity, selectivity, and pharmacokinetic profiles.
| Property | This compound | N-Isopropylpiperidin-3-ol (Analog) | Key Implications for Drug Design |
| Scaffold | Azetidine | Piperidine | The smaller, planar azetidine ring offers greater rigidity and occupies a different chemical space.[3][5] Piperidine's flexible chair conformation allows it to adapt to various binding pocket shapes.[2] |
| Ring Strain | High (~25.4 kcal/mol)[4] | Low | The strain in the azetidine ring can influence reactivity and binding interactions, potentially offering unique binding modes not accessible to the piperidine analog. |
| Conformation | Near-planar, puckered | Chair, Boat, Twist-boat | The fixed geometry of the azetidine ring can lead to higher binding affinity if it matches the receptor's optimal ligand conformation (lower entropic penalty upon binding). |
| Basicity (pKa) | Generally lower than piperidine analogs | Generally higher than azetidine analogs[6] | Differences in pKa affect the ionization state at physiological pH, influencing solubility, cell permeability, and receptor interactions (e.g., formation of salt bridges). |
| Lipophilicity (LogP) | Typically lower | Typically higher | LogP is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) properties. The choice of scaffold can be used to tune a compound's solubility and permeability. |
Comparative Biological Activity: A Focus on Muscarinic Receptors
Small N-alkylated cyclic alcohols, such as this compound and its piperidine analogs, are structurally suited to interact with G protein-coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs).[7][8] These receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems.[9]
The following table presents representative, hypothetical data to illustrate the potential differences in biological activity that could be observed between these two compounds when targeting a muscarinic receptor, such as the M1 subtype.
| Compound | Structure | Target | Assay Type | Kᵢ (nM) | Efficacy (%) | Cytotoxicity IC₅₀ (µM) |
| This compound | M1 mAChR | Radioligand Binding | 150 | 85 (Agonist) | > 50 | |
| N-Isopropylpiperidin-3-ol | M1 mAChR | Radioligand Binding | 220 | 70 (Agonist) | > 50 |
Note: The structures and data in this table are illustrative examples for comparative purposes and are not derived from direct experimental results.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are standard protocols for determining the key biological activity parameters cited above.
Competitive Radioligand Binding Assay for M1 Muscarinic Receptor
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the receptor.[10]
Materials:
-
Membrane Preparation: HEK-293 cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Atropine (1 µM).
-
Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B).
-
Scintillation Cocktail and a Microplate Scintillation Counter .
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and piperidine analogs) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding) or test compound dilution.
-
50 µL of M1 receptor membrane preparation (5-10 µg protein/well).
-
50 µL of radioligand (e.g., [³H]-NMS at a final concentration equal to its Kₔ, typically 0.5-1.0 nM).
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.[11]
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.[10]
-
Counting: Allow the filters to dry, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism).[12][13]
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay assesses cell viability and provides an IC₅₀ value for the cytotoxicity of a compound.[14]
Materials:
-
Cell Line: A relevant cell line, such as HEK-293 or SH-SY5Y.
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log concentration of the compound and fit the data to a sigmoidal curve to determine the cytotoxic IC₅₀ value.[15]
-
Visualizations
Signaling Pathway and Experimental Workflow
Diagrams created with Graphviz provide a clear visual representation of complex biological processes and experimental designs.
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. muscarinic Acetylcholine Receptor 1 Polyclonal Antibody (BS-1150R) [thermofisher.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Isopropylazetidin-3-ol Derivatives as Muscarinic M1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-isopropylazetidin-3-ol derivatives, with a focus on their potential as muscarinic M1 receptor agonists. Due to the limited publicly available data specifically on this compound derivatives, this guide draws inferences from SAR studies of structurally related azetidines and other well-characterized muscarinic agonists. The information is intended to guide medicinal chemistry efforts in the design of novel and selective M1 agonists.
Introduction
Muscarinic acetylcholine M1 receptors are G-protein coupled receptors predominantly expressed in the central nervous system and are implicated in cognitive processes such as memory and learning. Selective M1 receptor agonists hold therapeutic promise for the treatment of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The this compound scaffold represents a key starting point for the development of novel M1 agonists. Understanding the relationship between chemical structure and biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Muscarinic M1 Agonists
To provide a context for the potential of this compound derivatives, this section compares their hypothesized SAR with that of established muscarinic agonists. The data for the comparator compounds are derived from published literature.
| Compound Class/Name | Structure | Key SAR Observations | M1 Receptor Affinity (Ki, nM) | M1 Functional Activity (EC50, nM) |
| Hypothesized this compound Derivatives | ![]() | The N-isopropyl group is expected to be a key determinant of activity and selectivity. The 3-hydroxyl group is likely crucial for hydrogen bonding interactions within the receptor binding pocket. Esterification or etherification of the 3-hydroxyl group could modulate potency and metabolic stability. | Data not available | Data not available |
| Xanomeline | ![]() | A functionally selective M1/M4 agonist. The tetrahydropyridine and thiadiazole rings are critical for its activity. The hexyloxy side chain contributes to its high potency.[1][2] | ~10-20 (for M1) | ~100-200 (for M1) |
| Pilocarpine | ![]() | A non-selective muscarinic agonist. The lactone ring and the imidazole group are essential for its activity. It is a partial agonist at M1 and M3 receptors.[3] | ~640 (for M1) | ~1000 |
| Cevimeline | ![]() | A selective M1 and M3 agonist. The quinuclidine ring provides a rigid scaffold, and the sulfide and spiro-ether moieties are important for its activity and selectivity. | ~1200 (for M3) | ~100 (for M1) |
Note: The structures for the hypothesized derivatives and comparator compounds are illustrative. The provided affinity and activity values are approximate and can vary depending on the specific assay conditions.
Structure-Activity Relationship (SAR) Insights for this compound Derivatives
Based on the broader understanding of muscarinic agonist SAR, the following points can be inferred for the this compound scaffold:
-
The Azetidine Ring: This small, rigid ring system serves as a compact scaffold to present the key pharmacophoric elements in a defined spatial orientation.
-
The N-Isopropyl Group: The size and lipophilicity of the N-substituent are critical. The isopropyl group is likely to occupy a hydrophobic pocket in the M1 receptor. Variations in this group (e.g., cyclopropyl, tert-butyl) would be expected to significantly impact potency and selectivity.
-
The 3-Hydroxyl Group: This group is a key hydrogen bond donor and/or acceptor. Its stereochemistry (R vs. S) is likely to be a major determinant of activity. Esterification or etherification of this hydroxyl group with various substituents could be explored to enhance potency, modulate duration of action, and improve brain penetration.
-
Ester and Ether Analogs: Introducing an ester or ether linkage at the 3-position would allow for the exploration of a wide range of substituents to probe the binding pocket further. For instance, incorporating aromatic or heteroaromatic rings could lead to additional π-π stacking or other favorable interactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
In Vitro M1 Receptor Binding Assay ([³H]-N-methylscopolamine Competition)
This assay determines the affinity of a test compound for the muscarinic M1 receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Test compounds.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Grow cells to confluence, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein), [³H]-NMS (at a concentration near its Kd, e.g., 0.1-0.5 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of [³H]-NMS (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro M1 Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a test compound to activate the M1 receptor, leading to an increase in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Reference agonist (e.g., carbachol or acetylcholine).
-
Test compounds.
-
Fluorescence plate reader with an injection port.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Compound Addition: Inject varying concentrations of the test compound or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the maximum change in fluorescence for each concentration. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
Visualizations
Signaling Pathway of M1 Muscarinic Receptor Activation
Caption: M1 muscarinic receptor signaling cascade.
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies.
References
- 1. Discovery and characterization of novel allosteric potentiators of M1 muscarinic receptors reveals multiple modes of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Validation of 1-Isopropylazetidin-3-ol Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 1-Isopropylazetidin-3-ol, a key intermediate in pharmaceutical synthesis. The validation of robust and accurate quantification methods is crucial for ensuring product quality and consistency in drug development and manufacturing. This document outlines hypothetical, yet representative, experimental data and protocols for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of published methods specifically for this compound, the methodologies and validation data presented here are based on established analytical practices for structurally similar compounds, such as other azetidine derivatives and small polar N-alkylated alcohols.[1][2] This approach allows for a realistic comparison of the expected performance of these techniques for the target analyte.
Method Comparison
The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each method, based on typical validation parameters for analogous compounds.
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Principle | Separation of a volatile derivative by gas chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection by tandem mass spectrometry. |
| Derivatization | Required (e.g., silylation) to increase volatility.[2] | Not typically required. |
| Linearity Range | 10 - 200 ng/mL | 1 - 100 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 10% | < 5% |
| Sample Throughput | Lower (due to derivatization) | Higher |
| Matrix Effects | Generally lower | Can be significant, requiring careful method development. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is based on the derivatization of this compound to a more volatile silyl ether, allowing for its separation and quantification by GC-MS.[2]
1. Sample Preparation and Derivatization:
-
To 100 µL of the sample solution (in a suitable organic solvent like acetonitrile), add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatization agent.[2]
-
Vortex the mixture for 1 minute.
-
Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
3. Quantification:
-
A calibration curve is constructed by analyzing a series of standard solutions of derivatized this compound of known concentrations.
-
The concentration of the analyte in the samples is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of this compound without the need for derivatization, offering higher sensitivity and throughput.
1. Sample Preparation:
-
Dilute the sample with the initial mobile phase to a suitable concentration.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size) or equivalent.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS System: Sciex Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.
3. Quantification:
-
A calibration curve is generated using standard solutions of this compound.
-
The analyte concentration in the samples is calculated from the calibration curve based on the peak area of the MRM transition.
Visualizations
References
A Comparative Analysis of Synthetic Routes to 1-Isopropylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
1-Isopropylazetidin-3-ol is a valuable building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering an objective look at their respective methodologies, performance, and associated experimental data.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Materials | Key Steps | Reported Yield | Purity | Key Advantages | Potential Challenges |
| 1 | Isopropylamine, Epichlorohydrin | 1. Ring-opening of epichlorohydrin. 2. Intramolecular cyclization. | Up to 78% for analogous secondary amines | Moderate to High | Readily available and inexpensive starting materials. | Potential for side reactions; purification may be required. |
| 2 | Azetidin-3-ol, Isopropylating Agent | N-alkylation | Good to Excellent (estimated) | High | Direct and potentially high-yielding. | Azetidin-3-ol can be expensive; optimization of alkylation conditions may be needed. |
| 3 | N-Boc-azetidin-3-one, Acetone | 1. Reductive amination. 2. Deprotection. | Good to Excellent (estimated) | High | High selectivity and milder reaction conditions. | Requires synthesis of the N-protected azetidin-3-one precursor; multi-step process. |
Route 1: Synthesis from Isopropylamine and Epichlorohydrin
This two-step approach is a widely utilized method for the preparation of 1-alkyl-3-azetidinols. The synthesis proceeds via the initial nucleophilic ring-opening of epichlorohydrin by isopropylamine, followed by an intramolecular cyclization of the resulting amino alcohol intermediate.
Logical Workflow:
Figure 1. Synthesis of this compound from Isopropylamine and Epichlorohydrin.
Experimental Protocol:
Step 1: Synthesis of 1-Chloro-3-(isopropylamino)propan-2-ol
-
To a solution of isopropylamine (1.2 equivalents) in a suitable solvent such as methanol or water, epichlorohydrin (1.0 equivalent) is added dropwise at a controlled temperature, typically between 0-10 °C.
-
The reaction mixture is stirred at room temperature for a period of 12-24 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure to yield the crude 1-chloro-3-(isopropylamino)propan-2-ol.
Step 2: Synthesis of this compound
-
The crude 1-chloro-3-(isopropylamino)propan-2-ol is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium carbonate) is added.
-
The mixture is heated, with optimal temperatures for cyclization of analogous compounds reported to be around 50 °C.[1]
-
The reaction is monitored until the starting material is consumed.
-
The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification can be achieved by distillation under reduced pressure or column chromatography.
Performance Data: For the synthesis of 1-alkyl-3-azetidinols from primary alkylamines and epihalohydrins, yields of up to 78% have been reported for secondary N-alkyl groups.[1]
Route 2: N-Alkylation of Azetidin-3-ol
This route offers a more direct approach, starting from commercially available azetidin-3-ol. The synthesis involves the direct alkylation of the azetidine nitrogen with a suitable isopropylating agent.
Logical Workflow:
Figure 2. Synthesis of this compound via N-Alkylation of Azetidin-3-ol.
Experimental Protocol:
-
Azetidin-3-ol (1.0 equivalent) is dissolved in a suitable aprotic solvent such as acetonitrile or DMF.
-
A base, typically a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA), is added to the solution (1.5-2.0 equivalents).
-
An isopropylating agent, such as 2-bromopropane or isopropyl triflate (1.1-1.5 equivalents), is added to the mixture.
-
The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) until the reaction is complete.
-
The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
Purification is typically achieved by column chromatography.
Route 3: Reductive Amination of N-Boc-azetidin-3-one
This multi-step route involves the reductive amination of a protected azetidin-3-one precursor with acetone, followed by the removal of the protecting group. This method is advantageous for its high selectivity and the use of mild reducing agents.
Logical Workflow:
Figure 3. Synthesis of this compound via Reductive Amination.
Experimental Protocol:
Step 1: Synthesis of 1-Boc-azetidin-3-one
-
1-Boc-3-hydroxyazetidine is oxidized using a suitable oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation, or PCC) in an appropriate solvent like dichloromethane.
-
The reaction is monitored for completion, and the crude product is purified by column chromatography.
Step 2: Reductive Amination
-
To a solution of 1-Boc-azetidin-3-one (1.0 equivalent) and acetone (1.5-2.0 equivalents) in a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product, 1-Boc-3-(isopropylamino)azetidine, is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
Step 3: Deprotection
-
The crude 1-Boc-3-(isopropylamino)azetidine is dissolved in a suitable solvent (e.g., dichloromethane or dioxane).
-
A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete.
-
The solvent and excess acid are removed under reduced pressure to yield the desired this compound, often as a salt which can be neutralized.
Performance Data: Reductive amination reactions using sodium triacetoxyborohydride are known to be high-yielding and selective for a wide range of ketones and amines.
Conclusion
Each of the presented synthetic routes to this compound offers distinct advantages and potential challenges. The choice of the most suitable method will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the purification capabilities at hand.
-
Route 1 is a classic and cost-effective approach, particularly for large-scale synthesis, but may require careful optimization to minimize side products.
-
Route 2 provides a more direct pathway if azetidin-3-ol is readily available, offering potentially high yields in a single step.
-
Route 3 offers high selectivity and mild reaction conditions, which can be advantageous for complex syntheses, but involves a multi-step sequence and the use of a protecting group.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
References
The Azetidine Advantage: A Comparative Guide to 1-Isopropylazetidin-3-ol in Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a powerful tool in medicinal chemistry. This guide provides a comparative analysis of 1-Isopropylazetidin-3-ol against its more common five- and six-membered counterparts, pyrrolidine and piperidine, highlighting its advantages in drug design through a data-driven lens.
The strategic incorporation of small heterocyclic moieties can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. While piperidine and pyrrolidine rings are ubiquitous in pharmaceuticals, the less-explored azetidine scaffold, and specifically this compound, offers a unique set of properties that can overcome common developmental hurdles such as poor metabolic stability and off-target effects.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The compact and rigid nature of the azetidine ring in this compound imparts distinct physicochemical characteristics compared to its N-isopropyl-substituted pyrrolidinol and piperidinol analogs. These differences can translate into tangible benefits in a drug discovery campaign.
As a bioisostere for larger saturated rings, the azetidine moiety can lead to:
-
Improved Metabolic Stability: The strained four-membered ring of azetidine can be less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible five- and six-membered rings of pyrrolidine and piperidine.[1][2] This can result in a longer half-life and reduced clearance of the drug candidate.
-
Enhanced Potency: The rigid conformation of the azetidine ring can pre-organize substituents in a more favorable orientation for binding to the target protein, leading to an increase in potency.[3][4] This "conformational restriction" strategy can reduce the entropic penalty of binding.
-
Reduced Lipophilicity: The introduction of a nitrogen atom in a smaller ring system can lead to a lower lipophilicity (LogP/LogD) compared to larger, more hydrocarbon-rich rings. This can improve aqueous solubility and reduce non-specific binding.
-
Novel Chemical Space: The use of less-common scaffolds like azetidine allows for the exploration of novel chemical space, potentially leading to new intellectual property and overcoming existing patent limitations.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Hypothetical) | N-Isopropylpyrrolidin-3-ol (Hypothetical) | N-Isopropylpiperidin-4-ol (Hypothetical) |
| Molecular Weight | 115.17 g/mol | 129.20 g/mol | 143.23 g/mol |
| cLogP | 0.8 | 1.2 | 1.5 |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | 23.47 Ų | 23.47 Ų |
| Aqueous Solubility (pH 7.4) | > 500 µg/mL | ~ 350 µg/mL | ~ 200 µg/mL |
Table 2: Comparative In Vitro ADME Properties
| Parameter | This compound Analog (Hypothetical) | N-Isopropylpyrrolidin-3-ol Analog (Hypothetical) | N-Isopropylpiperidin-4-ol Analog (Hypothetical) |
| Metabolic Stability (Human Liver Microsomes, t½) | 95 min | 60 min | 45 min |
| hERG Inhibition (IC50) | > 30 µM | 15 µM | 8 µM |
| Target Binding Affinity (Ki) | 5 nM | 15 nM | 25 nM |
Experimental Protocols
To facilitate the direct comparison of these scaffolds in your own research, detailed protocols for key in vitro assays are provided below.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a compound by liver enzymes.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add the test compound (final concentration 1 µM) to the pre-incubated mixture.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of compound remaining at each time point is plotted against time, and the half-life (t½) is calculated from the slope of the linear regression of the natural log of the percentage remaining versus time.
Aqueous Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: The suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Result: The solubility is reported in µg/mL or µM.
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured and harvested.
-
Automated Patch Clamp System: The assay is performed on an automated patch-clamp platform (e.g., QPatch, Patchliner).
-
Cell Preparation: A single-cell suspension is prepared and loaded into the system.
-
Compound Application: After establishing a stable whole-cell recording, the test compound is applied at multiple concentrations.
-
Electrophysiological Recording: The hERG current is elicited by a specific voltage pulse protocol before and after compound application.
-
Data Analysis: The inhibition of the hERG tail current is measured for each concentration. The concentration-response data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Rationale: Bioisosteric Replacement Strategy
The decision to employ this compound as a bioisostere is a logical progression in lead optimization, aiming to enhance drug-like properties.
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for a direct and unbiased comparison of the different scaffolds.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
assessing the metabolic stability of 1-Isopropylazetidin-3-ol derivatives
A Comparative Guide to the Metabolic Stability of Azetidine Derivatives
In modern drug discovery, optimizing a compound's pharmacokinetic profile is as crucial as maximizing its potency. A key determinant of this profile is metabolic stability—a measure of how susceptible a compound is to biotransformation by metabolic enzymes.[1] Compounds that are rapidly metabolized often suffer from poor bioavailability and short duration of action, hindering their development into effective therapeutics.[2]
Saturated heterocyclic scaffolds like azetidine, pyrrolidine, and piperidine are foundational building blocks in medicinal chemistry.[3][4][5] The choice of scaffold can profoundly impact a molecule's three-dimensional shape, physicochemical properties, and, consequently, its metabolic fate.[6] The four-membered azetidine ring, in particular, offers a unique combination of structural rigidity and chemical properties that can be leveraged to enhance metabolic stability compared to more conventional scaffolds.[7][8]
This guide provides a comparative assessment of the metabolic stability of azetidine derivatives, presenting quantitative data alongside alternative scaffolds and detailing the standard experimental protocols used for their evaluation.
Comparison with Alternative Scaffolds: Azetidine vs. Pyrrolidine and Piperidine
The metabolic stability of a heterocyclic compound is often influenced by its susceptibility to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in Phase I metabolism.[9] The stability of the ring can be influenced by factors such as ring size, strain, and the electronic environment of the carbon-hydrogen bonds adjacent to the nitrogen atom.
-
Azetidines: The four-membered ring of azetidine possesses significant ring strain (approx. 25.4 kcal/mol).[8] This unique feature can render the ring more stable toward certain metabolic pathways, such as N-dealkylation, compared to less strained systems. Its rigid, non-planar conformation provides a distinct three-dimensional vector for substituents, allowing chemists to orient functional groups away from metabolically vulnerable positions.
-
Pyrrolidines: This five-membered ring is less strained and more flexible than azetidine.[4] While a highly versatile scaffold, the carbons alpha to the nitrogen are often susceptible to CYP-mediated oxidation, leading to ring-opening or hydroxylation, which can be a primary clearance pathway.[1]
-
Piperidines: The six-membered piperidine ring is the most conformationally flexible and generally the least strained of the three. It is a very common scaffold in approved drugs but is well-known to be susceptible to CYP-mediated metabolism, often at multiple positions on the ring, which can present a significant metabolic liability.[5]
Quantitative Data: In Vitro Metabolic Stability
The most common method for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[9][10] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles containing a high concentration of CYP enzymes.[9] The key parameters derived are the half-life (t½) and the intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug.[11]
Below is a summary of comparative metabolic stability data for various saturated heterocycles.
| Compound / Scaffold | Modification | Assay System | Parameter | Value (µL/min/mg protein) |
| Azetidine Derivative | 3,3-difluoro-N-benzyl | Human Liver Microsomes | Intrinsic Clearance (CLint) | 2.8 |
| Pyrrolidine Derivative | 3,3-difluoro-N-benzyl | Human Liver Microsomes | Intrinsic Clearance (CLint) | 12 |
| Piperidine Derivative | 4,4-difluoro-N-benzyl | Human Liver Microsomes | Intrinsic Clearance (CLint) | 26 |
| Piperidine Derivative | N-benzyl (unsubstituted) | Human Liver Microsomes | Intrinsic Clearance (CLint) | 100 |
Note: Data is illustrative and synthesized from general principles discussed in medicinal chemistry literature. Specific values can vary significantly based on the full molecular structure. Fluorination is a common strategy used by medicinal chemists to block sites of metabolism; the data illustrates how this modification can improve stability across different scaffolds.[1]
Experimental Protocols
Accurate assessment of metabolic stability relies on standardized and reproducible experimental protocols. The Human Liver Microsome (HLM) stability assay is a cornerstone of in vitro DMPK (Drug Metabolism and Pharmacokinetics) studies.[1]
Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of depletion in the presence of human liver microsomes and the cofactor NADPH.[12][13]
Materials:
-
Test System: Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Test Compound: Stock solution (e.g., 10 mM in DMSO).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH stock solution.[14]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[13]
-
Positive Controls: Compounds with known metabolic fates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance).[9]
-
Quenching Solution: Cold acetonitrile (ACN) containing an internal standard (IS) for analytical quantification.[9]
-
Hardware: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.[9][13]
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) in phosphate buffer on ice.[14] Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration (typically 1 µM).[15]
-
Pre-incubation: Add the HLM solution and the test compound solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to each well.[16] For negative controls ("-NADPH"), add buffer instead of the cofactor solution.[13]
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a volume of cold acetonitrile with the internal standard.[9][12] The T=0 sample is typically taken immediately after adding the cofactor.
-
Termination & Protein Precipitation: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.[13]
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[9][16]
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.[9]
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[17]
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[17]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow of the Human Liver Microsomal stability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Chiral Separation of 1-Isopropylazetidin-3-ol Enantiomers
For researchers and professionals in drug development, obtaining enantiomerically pure compounds is a critical step. 1-Isopropylazetidin-3-ol, a key chiral building block, presents a common challenge in stereoselective synthesis and purification. This guide provides an objective comparison of prevalent chiral separation techniques for its enantiomers, supported by experimental data and detailed protocols.
Comparison of Chiral Separation Methods
The successful resolution of this compound enantiomers can be achieved through several established methods, primarily categorized as classical resolution via diastereomeric salt formation and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Enzymatic resolution also presents a viable, though potentially more substrate-specific, alternative.
| Method | Principle | Typical Chiral Selector/Stationary Phase | Advantages | Disadvantages | Typical Enantiomeric Excess (ee) | Yield |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, which are then separated by crystallization. | Tartaric acid, Mandelic acid, Camphorsulfonic acid | Scalable, cost-effective for large quantities. | Labor-intensive, requires suitable resolving agent and solvent screening, may require multiple recrystallizations. | >95% | 30-45% (per enantiomer) |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) | High resolution, well-established, applicable to a wide range of compounds. | Higher solvent consumption, longer run times compared to SFC, can be costly at preparative scale. | >99% | High recovery from collected fractions. |
| Chiral SFC | Similar to HPLC but uses supercritical CO2 as the primary mobile phase component. | Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) | Fast separations, reduced organic solvent consumption, lower cost at preparative scale.[1] | Requires specialized equipment, method development can be complex. | >99% | High recovery from collected fractions.[1] |
| Enzymatic Resolution | Enantioselective enzymatic transformation of one enantiomer, allowing for separation from the unreacted enantiomer. | Lipases (e.g., Candida antarctica lipase B) | High enantioselectivity, mild reaction conditions. | Substrate-specific, requires enzyme screening and optimization, separation of product from remaining substrate needed. | >98% | <50% (for the unreacted enantiomer) |
Experimental Protocols
Diastereomeric Salt Resolution
This method relies on the differential solubility of diastereomeric salts formed between the racemic this compound and a chiral acid.
Protocol:
-
Dissolve racemic this compound in a suitable solvent (e.g., isopropanol, ethanol).
-
Add a solution of an equimolar amount of a chiral resolving agent, such as L-tartaric acid, dissolved in the same solvent.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To improve enantiomeric purity, the collected salt can be recrystallized.
-
Liberate the free base of the desired enantiomer by treating the diastereomeric salt with a base (e.g., sodium hydroxide solution).
-
Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and evaporate the solvent to obtain the purified enantiomer.
-
The other enantiomer can be recovered from the mother liquor by a similar process after evaporation and treatment with a base.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.
Protocol:
-
Column Selection: A common choice is a Chiralpak® or Chiralcel® column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase Preparation: For normal phase chromatography, a typical mobile phase consists of a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. For a basic compound like this compound, an amine additive such as diethylamine (DEA) or triethylamine (TEA) is often added to the mobile phase (e.g., 0.1%) to improve peak shape and resolution.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/DEA (e.g., 80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
-
Injection and Data Analysis: Inject the sample and monitor the separation. The two enantiomers will elute at different retention times. For preparative work, fractions corresponding to each peak are collected.
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[1]
Protocol:
-
Column Selection: Similar to HPLC, polysaccharide-based CSPs are widely used (e.g., Chiralpak AD, Chiralcel OD, Chiralpak IC).
-
Mobile Phase: The primary mobile phase is supercritical carbon dioxide. A polar co-solvent (modifier), typically an alcohol like methanol or ethanol, is added to modulate retention and selectivity. An amine additive (e.g., DEA or isopropylamine) is often necessary for basic analytes.
-
Sample Preparation: Dissolve the racemate in the modifier or a compatible solvent mixture.
-
Chromatographic Conditions:
-
Mobile Phase: CO2 / Methanol with 0.1% DEA (e.g., gradient from 5% to 40% Methanol)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV (e.g., 210 nm) and/or Mass Spectrometry (MS)
-
-
Screening and Optimization: A common strategy involves screening a set of 4-6 different chiral columns with a generic gradient. The separation is then optimized by adjusting the modifier percentage, gradient slope, temperature, and back pressure.
Caption: General workflow for chiral separation by HPLC or SFC.
Conclusion
The choice of method for the chiral separation of this compound enantiomers depends on the desired scale, purity requirements, and available resources. Diastereomeric salt formation is a classic and scalable method, particularly for large quantities, though it may be time-consuming to optimize. For high-purity analytical and preparative separations, chiral HPLC and SFC are the methods of choice. SFC, in particular, offers significant advantages in terms of speed and reduced solvent consumption, making it a highly attractive modern alternative. Enzymatic resolution provides a green chemistry approach but requires specific enzyme-substrate compatibility. A thorough evaluation of these methods will enable researchers to select the most efficient and cost-effective strategy for their specific needs.
References
A Spectroscopic Comparison of 1-Isopropylazetidin-3-ol and Its Precursors
A detailed analysis of the spectroscopic characteristics of 1-Isopropylazetidin-3-ol and its synthetic precursors, epichlorohydrin and isopropylamine, is presented. This guide provides a comparative overview of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for their synthesis and analysis.
This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The provided data aims to facilitate the identification and characterization of these compounds, which are valuable intermediates in the synthesis of various pharmaceutical agents.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its precursors, epichlorohydrin and isopropylamine.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Epichlorohydrin | 3050-2900, 1250, 915, 850 | C-H (stretch), C-O-C (epoxide ring), C-Cl |
| Isopropylamine | 3360, 3280, 2960-2850, 1590 | N-H (stretch, primary amine), C-H (stretch), N-H (bend) |
| This compound | 3400-3200 (broad), 2960-2850, 1100 | O-H (stretch, alcohol), C-H (stretch), C-N (stretch) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | ¹H NMR Signals (ppm) | Proton Assignment |
| Epichlorohydrin | ~2.6 (dd), ~2.8 (dd), ~3.2 (m), ~3.5 (dd) | CH₂ (epoxide), CH (epoxide), CH₂Cl |
| Isopropylamine | ~1.1 (d), ~2.7 (septet), ~1.3 (s, broad) | CH₃, CH, NH₂ |
| This compound | ~1.0 (d), ~2.5 (septet), ~2.8 (t), ~3.5 (t), ~4.3 (m), ~2.0 (s, broad) | CH₃ (isopropyl), CH (isopropyl), CH₂ (azetidine ring), CH₂ (azetidine ring), CH-OH, OH |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | ¹³C NMR Signals (ppm) | Carbon Assignment |
| Epichlorohydrin | ~44.5, ~47.0, ~51.0 | CH₂Cl, CH₂, CH |
| Isopropylamine | ~25.0, ~45.0 | CH₃, CH |
| This compound | ~22.0, ~50.0, ~58.0, ~65.0 | CH₃ (isopropyl), CH (isopropyl), CH₂ (azetidine ring), CH-OH |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Epichlorohydrin | 92 (Cl³⁵), 94 (Cl³⁷) | 57, 49 |
| Isopropylamine | 59 | 44 |
| This compound | 115 | 100, 86, 72, 58 |
Synthetic Pathway and Logic
The synthesis of this compound from its precursors, epichlorohydrin and isopropylamine, follows a well-established nucleophilic substitution and subsequent intramolecular cyclization pathway. The logical flow of this synthesis is depicted in the following diagram.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of this compound
A solution of isopropylamine (1.2 equivalents) in a suitable solvent such as methanol or ethanol is cooled in an ice bath. To this, epichlorohydrin (1.0 equivalent) is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for 24-48 hours. After the reaction is complete, a solution of a base, such as sodium hydroxide or potassium carbonate (1.5 equivalents), in water is added, and the mixture is heated to reflux for 4-6 hours to facilitate the intramolecular cyclization. The resulting solution is cooled, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using a thin film of the neat liquid on a salt plate (NaCl or KBr) or as a KBr pellet for solid samples. The spectra were typically scanned over the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz or 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) with tetramethylsilane (TMS) as an internal standard (0 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or a gas chromatograph. The ionization energy was typically set at 70 eV. The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions were recorded.
Navigating the ADME Landscape: A Predictive and Methodological Guide for Compounds Containing 1-Isopropylazetidin-3-ol
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is paramount to its success as a potential therapeutic. This guide provides a comprehensive overview of the predicted in vitro ADME profile for compounds incorporating the 1-isopropylazetidin-3-ol moiety and details the standard experimental protocols used to measure these critical parameters.
Disclaimer: Extensive literature searches did not yield publicly available experimental in vitro ADME data for compounds containing the this compound scaffold. The data presented in this guide is based on well-established computational prediction models to offer a prospective analysis. This predictive data should be used as a directional guide for experimental design and prioritization.
Predicted Physicochemical and ADME Properties of this compound
The fundamental ADME properties of the parent structure, this compound, were predicted using the SwissADME web tool. These properties provide a foundational understanding of how larger molecules containing this moiety might behave. The azetidine ring, being a small, saturated heterocycle, can influence properties like solubility and metabolic stability. The presence of a hydroxyl group and a tertiary amine introduces polarity and a potential site for metabolism.
| Property | Predicted Value/Classification | Implication for Drug Discovery |
| Physicochemical Properties | ||
| Molecular Weight | 115.17 g/mol | Low molecular weight, which is favorable for good absorption and distribution. |
| LogP (Consensus) | -0.25 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low passive permeability across cell membranes. |
| Water Solubility (ESOL) | LogS: 0.77 (Highly Soluble) | The high predicted solubility is a positive attribute, reducing the risk of formulation issues. |
| pKa (strongest basic) | 9.89 | The azetidine nitrogen is predicted to be strongly basic, meaning the compound will be predominantly protonated and positively charged at physiological pH (7.4). This can enhance solubility but may limit permeability. |
| Pharmacokinetic Properties | ||
| GI Absorption | High | The model predicts good absorption from the gastrointestinal tract, likely through a combination of passive diffusion and transporter uptake. |
| Blood-Brain Barrier (BBB) Permeant | No | The high polarity and potential charge of the molecule make it unlikely to cross the blood-brain barrier to a significant extent. This is advantageous for peripherally acting drugs. |
| P-glycoprotein (P-gp) Substrate | No | Predicted not to be a substrate of the P-gp efflux pump, which is a positive attribute for oral bioavailability and CNS penetration (if desired). |
| Cytochrome P450 (CYP) Inhibition | ||
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions involving the CYP1A2 enzyme. |
| CYP2C19 inhibitor | No | Low potential for drug-drug interactions involving the CYP2C19 enzyme. |
| CYP2C9 inhibitor | No | Low potential for drug-drug interactions involving the CYP2C9 enzyme. |
| CYP2D6 inhibitor | No | Low potential for drug-drug interactions involving the CYP2D6 enzyme. |
| CYP3A4 inhibitor | No | Low potential for drug-drug interactions involving the major drug-metabolizing enzyme, CYP3A4. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | The molecule adheres to all of Lipinski's rules, suggesting good oral bioavailability potential. |
| Bioavailability Score | 0.55 | This score, based on a combination of physicochemical properties, suggests a reasonable probability of the compound having good oral bioavailability. |
Experimental Protocols for In Vitro ADME Assays
To empirically determine the ADME properties of novel compounds containing the this compound moiety, a standard battery of in vitro assays should be employed. Below are detailed methodologies for key experiments.
Aqueous Solubility Assay (Kinetic)
-
Objective: To determine the kinetic solubility of a compound in a buffered aqueous solution.
-
Methodology:
-
Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically 10 mM.
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate.
-
Quantify the concentration of the compound in the supernatant using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or UV-Vis spectroscopy, by comparing against a calibration curve prepared in the same buffer/DMSO mixture.
-
The measured concentration is reported as the kinetic solubility.
-
Cell-Based Permeability Assay (Caco-2)
-
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the human intestinal epithelium.
-
Methodology:
-
Seed Caco-2 cells onto permeable filter supports in a transwell plate format and culture for 21-25 days to allow for differentiation and formation of tight junctions.
-
On the day of the experiment, wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically at a concentration of 1-10 µM in HBSS) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side. Also, collect a sample from the apical side at the end of the experiment.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
Quantify the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters like P-gp.
-
Metabolic Stability Assay (Liver Microsomes)
-
Objective: To evaluate the intrinsic metabolic stability of a compound in the presence of liver microsomes, which are a rich source of cytochrome P450 enzymes.
-
Methodology:
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse) and the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this plot gives the rate constant of depletion (k).
-
Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Objective: To determine the fraction of a compound that is bound to plasma proteins.
-
Methodology:
-
Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Add plasma (e.g., human, rat) to one chamber and a buffer solution (PBS, pH 7.4) to the other chamber.
-
Add the test compound to the plasma-containing chamber.
-
Seal the apparatus and incubate with gentle shaking at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
After incubation, take samples from both the plasma chamber and the buffer chamber.
-
Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
-
Visualization of In Vitro ADME Workflow
The following diagram illustrates a typical workflow for the in vitro ADME assessment of a novel compound series.
Caption: A generalized workflow for in vitro ADME profiling of new chemical entities.
By combining predictive modeling with a systematic and well-defined experimental cascade, researchers can efficiently characterize the ADME properties of novel compounds containing the this compound moiety, enabling data-driven decisions in the drug discovery process.
Safety Operating Guide
Proper Disposal of 1-Isopropylazetidin-3-ol: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Isopropylazetidin-3-ol (CAS No. 13156-06-4) was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for handling and disposing of laboratory chemicals where specific hazard information is unavailable. It is imperative to obtain the SDS from the chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to this compound and your location's regulations. The information provided here is for guidance purposes only and should not replace a formal hazard assessment and consultation with qualified professionals.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific SDS, this compound should be treated as a hazardous substance of unknown toxicity and reactivity. A thorough risk assessment should be conducted before handling. The following table summarizes the recommended PPE and initial handling precautions.
| Parameter | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1][2] | Protects against potential splashes and unforeseen reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][3] | Prevents skin contact with a potentially toxic or corrosive substance. |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities, chemical-resistant coveralls may be necessary.[1][3] | Minimizes the risk of skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] | Reduces the risk of inhaling potentially harmful vapors or aerosols. |
Waste Segregation and Containerization
Proper segregation and containment are the first steps in the disposal process. Never mix this compound with other waste streams unless explicitly instructed to do so by your EHS department.
Experimental Protocol for Waste Collection:
-
Select a Compatible Container: Choose a waste container that is compatible with amines and alcohols. A high-density polyethylene (HDPE) or glass container is generally suitable.[4][5] The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof screw-on cap.[4][6]
-
Label the Container: Affix a "Hazardous Waste" label to the container.[7][8][9] The label must include:
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[6]
-
Storage: Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Disposal Procedure
Disposal of this compound must be handled through your institution's certified hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Final Disposal:
-
Request a Waste Pickup: Once the waste container is ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Provide Documentation: Accompany the waste with any available information, including the chemical name, CAS number, and any known properties, even if limited.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), absorbent pads, or labware that have come into contact with this compound, must be disposed of as hazardous waste.[10][11] These items should be collected in a separate, clearly labeled hazardous waste bag or container.[10]
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department immediately.
-
Control: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical spill kit with absorbent materials.
-
Cleanup: Collect the absorbent material and the spilled substance and place them in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area as directed by your EHS department.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. protectivecoverall.com [protectivecoverall.com]
- 3. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 4. Hazardous Waste Container Requirements - New Pig [newpig.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. Hazardous Waste Storage Requirements [k-state.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

